Enviroxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXBHQELWQLHF-CAPFRKAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222628 | |
| Record name | Enviroxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63198-97-0, 72301-79-2 | |
| Record name | Viroxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enviroxime [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENVIROXIME | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Enviroxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENVIROXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Evolving Target of Enviroxime in Enterovirus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative that has long been recognized for its inhibitory effects on the replication of a broad range of enteroviruses and rhinoviruses.[1] Initially, the antiviral activity of this compound was attributed to its interaction with the viral non-structural protein 3A.[2][3] However, subsequent research has unveiled a more intricate mechanism of action, highlighting the crucial role of host factors in mediating its antiviral effects. This technical guide provides an in-depth exploration of the molecular targets of this compound and this compound-like compounds, detailing the experimental evidence and methodologies that have shaped our current understanding.
The Tripartite Target: Viral 3A, Host PI4KB, and Host OSBP
The antiviral action of this compound and its analogs is now understood to revolve around a complex interplay between the enteroviral protein 3A and two key host proteins: phosphatidylinositol 4-kinase III beta (PI4KB) and oxysterol-binding protein (OSBP).[4][5] Enteroviruses remodel host cell membranes to create replication organelles (ROs), and this process is heavily dependent on the manipulation of host lipid metabolism. The 3A protein plays a pivotal role in this process by recruiting PI4KB to the replication sites.[4][6] PI4KB, in turn, generates phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the recruitment of other viral and host factors, including OSBP.[7][8] OSBP then facilitates the transport of cholesterol to the replication organelles in exchange for PI4P, a critical step for the structural integrity and function of these viral replication factories.[7][8]
This compound and similar compounds disrupt this intricate process. They are broadly classified into two groups:
-
Major this compound-like Compounds: This group, which includes this compound itself, directly inhibits the enzymatic activity of the host protein PI4KB.[7][9]
-
Minor this compound-like Compounds: These compounds do not directly inhibit PI4KB but instead target the host protein OSBP, interfering with its lipid transport function.[5][10]
Interestingly, resistance to both classes of compounds often maps to mutations in the viral 3A protein.[2][11] This suggests that 3A is a central player that interacts with or influences the conformation of the host factors, and mutations in 3A can render the replication process less dependent on the specific host functions targeted by these drugs.
Quantitative Antiviral Activity
The antiviral potency of this compound and related compounds has been quantified against various enteroviruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values reported in the literature.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Poliovirus | - | - | [1][10] |
| This compound | Rhinovirus | - | - | [1] |
| This compound | EV-D68 | RD | 0.05 - 0.10 | [2] |
| BF738735 (PI4KB inhibitor) | Various Enteroviruses | - | 0.004 - 0.071 | [12][13] |
| Compound 1 (PI4KB inhibitor) | Various Enteroviruses | - | 0.004 - 0.071 | [13] |
| T-00127-HEV1 (PI4KB inhibitor) | Poliovirus pseudovirus | RD | 0.77 | [8] |
| T-00127-HEV1 (PI4KB inhibitor) | EV71 | RD | 0.73 | [8] |
| AL-9 (PI4KIIIα inhibitor) | HCV (genotype 1b) | - | 0.29 | [8] |
| AL-9 (PI4KIIIα inhibitor) | HCV (genotype 2a) | - | 0.75 | [8] |
| Pipinib (PI4KB inhibitor) | - | - | 2.2 (IC50) | [8] |
| MI 14 (PI4KIIIβ inhibitor) | CVB3 | - | - | [5] |
| MI 14 (PI4KIIIβ inhibitor) | HRVM | - | - | [5] |
| Compound 12b (Fluoxetine analog) | Various Enteroviruses | - | 0.0029 - 1.39 | [11] |
| E151 | EV-A71 | - | 2.39 - 28.12 | [14] |
| Compound 6g | RV-A21 | - | 0.078 | [14] |
| Compound 6g | RV-A71 | - | 0.015 | [14] |
| Compound 6g | RV-B14 | - | 0.083 | [14] |
| Compound 6g | PV3 | - | 0.063 | [14] |
| ALD | EV-A71 | - | 0.0085 | [14] |
| NLD | EV-A71 | - | 0.000025 | [14] |
| Compound | Kinase | IC50 (nM) | Reference |
| BF738735 | PI4KIIIβ | 5.7 | [12] |
| BF738735 | PI4KIIIα | 1700 | [12] |
| T-00127-HEV1 | PI4KB | 60 | [8] |
| PIK-93 | PI4KIIIβ | 19 | [8] |
| PIK-93 | PI3Kγ | 16 | [8] |
| PIK-93 | PI3Kα | 39 | [8] |
| UCB9608 | PI4KIIIβ | 11 | [8] |
| KR-27370 | PI4KIIIβ | 3.1 | [4] |
| KR-27370 | PI4KIIIα | 15.8 | [4] |
| KDU731 | C. parvum PI4K | 25 | [4] |
| UCT943 | P. falciparum PI4K | 23 | [4] |
| CHMFL-PI4K-127 | P. falciparum PI4K | 0.9 | [4] |
| AL-9 | PI4KIIIα | 570 | [4] |
Experimental Protocols
In Vitro PI4KB Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PI4KB.
Materials:
-
Recombinant human PI4KB enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Phosphatidylinositol (PI)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure (using ADP-Glo™ Kit):
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the diluted compound, PI4KB enzyme, and the PI substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[9][15]
siRNA Sensitization Assay
This assay identifies the cellular target of an antiviral compound by observing if the knockdown of a specific gene enhances the compound's antiviral activity.
Materials:
-
HeLa or other susceptible cells
-
siRNA targeting the gene of interest (e.g., PI4KB, OSBP) and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Enterovirus stock
-
Test compound
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Seed cells in 96-well plates.
-
Transfect cells with the specific siRNA or control siRNA.
-
After 48-72 hours, infect the cells with an enterovirus at a specific multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of the test compound.
-
Incubate for a period sufficient to observe cytopathic effect (CPE) (e.g., 48-72 hours).
-
Measure cell viability to determine the antiviral activity of the compound in the presence and absence of the specific gene knockdown.
-
An enhanced antiviral effect in cells with the specific gene knockdown suggests that the gene product is the target of the compound.[16][17]
Generation and Sequencing of Resistant Mutants
This method is used to identify the viral protein target of an antiviral compound by selecting for and characterizing viruses that can replicate in the presence of the drug.
Materials:
-
Susceptible cell line
-
Enterovirus stock
-
Test compound
-
Agarose for plaque assays
-
Viral RNA extraction kit
-
RT-PCR reagents
-
Sanger or next-generation sequencing platform
Procedure:
-
Perform a plaque assay of the enterovirus in the presence of a selective concentration of the test compound.
-
Isolate individual viral plaques that form in the presence of the compound.
-
Amplify the resistant virus isolates in the presence of the compound.
-
Extract viral RNA from the resistant isolates.
-
Perform RT-PCR to amplify the region of the viral genome suspected to be the target (e.g., the P2 and P3 regions encoding non-structural proteins).
-
Sequence the PCR products to identify mutations that are not present in the wild-type virus.
-
Confirm that the identified mutations confer resistance by reverse genetics, introducing the mutation into an infectious clone of the wild-type virus and testing its susceptibility to the compound.[18][19]
Visualizations
Caption: Signaling pathway of enterovirus replication hijacking host factors and the targets of this compound.
Caption: Experimental workflow for identifying the molecular target of an antiviral compound.
References
- 1. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI4K | DC Chemicals [dcchemicals.com]
- 6. Identification of a broad-spectrum inhibitor of virus RNA synthesis: validation of a prototype virus-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 13. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. RNA interference for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Swarms of chemically modified antiviral siRNA targeting herpes simplex virus infection in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Genome Sequencing of Enteroviruses Species A to D by High-Throughput Sequencing: Application for Viral Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-Genome Sequencing of Human Enteroviruses from Clinical Samples by Nanopore Direct RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Enviroxime: A Technical Deep Dive into its Discovery, Mechanism, and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime, a benzimidazole derivative, emerged in the late 20th century as a potent inhibitor of picornaviruses, the family of viruses responsible for a wide range of human diseases including the common cold (rhinoviruses) and poliomyelitis (poliovirus).[1][2][3] Its discovery sparked significant interest in the development of antiviral therapies targeting this viral family. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental data and methodologies that defined its scientific journey.
Discovery and Synthesis
This compound, chemically known as 2-amino-1-(isopropylsulfonyl)-6-(1-phenyl-1-propenyl)benzimidazole, was synthesized as part of a program aimed at identifying broad-spectrum antiviral agents.[4] The synthesis of this compound and its analogs involves a multi-step process, a general representation of which is outlined below.
Representative Synthesis Scheme
A general route for the synthesis of vinylacetylene analogs of this compound has been described. The process typically begins with a Friedel-Crafts reaction to produce a benzophenone intermediate. This is followed by catalytic hydrogenation to form a diaminobenzophenone. Selective sulfonylation of the more nucleophilic amino group is then carried out. Finally, the benzimidazole ketone is completed by reaction with cyanogen bromide in the presence of a base.[4]
Antiviral Activity and Spectrum
This compound demonstrated potent in vitro activity against a broad range of rhinoviruses and enteroviruses.[2][3] Its efficacy was evaluated using various cell-based assays, with key quantitative data summarized in the tables below.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 / MIC (µM) | Reference |
| Poliovirus Type 1 | FL Cells | Plaque Inhibition | 0.2 | [5] |
| Poliovirus | L2OB | CPE Inhibition | 0.06 µg/ml | [6] |
| Rubella Virus | HeLa/WISH | CPE Inhibition | 0.125 µg/ml | [6] |
| Enterovirus 71 (EV-A71) | RD Cells | CPE Inhibition | 0.06 ± 0.001 | [7] |
| Enterovirus 71 (EV-A71) | RD Cells | RNA Yield Reduction | 0.2 ± 0.04 | [7] |
| Enterovirus 71 (EV-A71) | HIOs | CPE Inhibition | 0.4 ± 0.2 | [7] |
| Enterovirus 71 (EV-A71) | HIOs | RNA Yield Reduction | 1.4 ± 0.3 | [7] |
IC50: 50% inhibitory concentration; MIC: Minimum inhibitory concentration; CPE: Cytopathic effect; HIOs: Human intestinal organoids.
Table 2: Cytotoxicity of this compound
| Cell Line | MTC / CC50 (µg/ml) | Therapeutic Index (TI) | Reference |
| L2OB | 32 | 533 (calculated from MIC) | [6] |
| HeLa | >32 | >256 (calculated from MIC) | [6] |
| WISH | >32 | >256 (calculated from MIC) | [6] |
| RD | >32 | >533 (calculated from MIC) | [6] |
MTC: Minimal toxic concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/IC50 or MTC/MIC).
Mechanism of Action: Targeting the Viral 3A Protein
Extensive research into the mechanism of action of this compound revealed that it does not target host cell machinery but rather a specific viral protein. The primary target of this compound is the non-structural protein 3A of picornaviruses.[1][4]
This compound's interaction with the 3A protein disrupts the viral RNA replication process. Specifically, it has been shown to preferentially inhibit the synthesis of the positive-strand viral RNA.[1][4] The 3A protein is believed to be a crucial component of the viral replication complex, which assembles on intracellular membranes. By targeting 3A, this compound effectively cripples the virus's ability to produce new copies of its genome.[1]
Resistance Studies
Interestingly, attempts to generate viral mutants with high-level resistance to this compound by significantly increasing the IC50 were largely unsuccessful.[3][4] However, drug-sensitive mutants could be selected. Mapping of these mutations consistently identified the 3A coding region as the genetic determinant of sensitivity, further solidifying the role of the 3A protein as the drug's target.[1][4]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero, or RD cells) in 6-well or 12-well plates and grow to confluence.
-
Virus Preparation: Prepare serial dilutions of the picornavirus stock in a serum-free medium.
-
Infection: Remove the growth medium from the confluent cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., MEM containing 2% FBS and 0.5% agarose).
-
Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the this compound-containing agarose medium.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with a solution of formaldehyde and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no drug). The IC50 is determined as the concentration of this compound that reduces the number of plaques by 50%.
Viral RNA Synthesis Inhibition Assay
-
Cell Infection: Infect confluent monolayers of a suitable host cell line with a high multiplicity of infection (MOI) of the picornavirus.
-
Drug Treatment: Add this compound at various concentrations to the infected cells at a specific time post-infection (e.g., 2 hours).
-
Metabolic Labeling: At a later time point (e.g., 4 hours post-infection), add a radiolabeled RNA precursor, such as [3H]-uridine, to the culture medium.
-
RNA Extraction: After a defined labeling period (e.g., 2 hours), lyse the cells and extract the total RNA.
-
Measurement of Radioactivity: Quantify the amount of incorporated [3H]-uridine in the RNA samples using a scintillation counter.
-
Data Analysis: Compare the level of RNA synthesis in this compound-treated cells to that in untreated control cells to determine the extent of inhibition.
Clinical Development and Challenges
Despite its promising in vitro antiviral activity, the clinical development of this compound was ultimately halted.[1] Clinical trials in humans for the treatment of the common cold revealed two major drawbacks:
-
Poor Oral Bioavailability: The compound was not well absorbed when administered orally, limiting its systemic efficacy.[1]
-
Adverse Side Effects: this compound was associated with emetic side effects (nausea and vomiting).[1]
Intranasal administration was explored as an alternative delivery route to bypass the issues with oral bioavailability for treating rhinovirus infections. However, clinical trials with intranasal formulations also failed to demonstrate a consistent and statistically significant therapeutic effect against naturally occurring common colds.[2][8][9]
Table 3: Summary of this compound Clinical Trials
| Indication | Route of Administration | Key Findings | Outcome | Reference |
| Common Cold (Rhinovirus) | Oral | Poor bioavailability, emetic side effects. | Development for oral use discontinued. | [1] |
| Common Cold (Rhinovirus) | Intranasal | No consistent, statistically significant therapeutic benefit observed. | Further clinical development was terminated. | [2][8][9] |
Development of Analogs and Second-Generation Compounds
The challenges encountered with this compound did not entirely extinguish interest in this class of compounds. The potent antiviral activity and the well-defined mechanism of action provided a strong rationale for developing analogs with improved pharmacokinetic properties and a better side-effect profile.[4][10] Research efforts focused on modifying the chemical structure of this compound to enhance oral bioavailability and reduce adverse effects, leading to the synthesis of various vinylacetylene analogs.[4]
Conclusion
This compound represents a significant chapter in the history of antiviral drug discovery. It was a pioneering compound that demonstrated the feasibility of targeting a specific non-structural viral protein to inhibit picornavirus replication. While its own clinical development was unsuccessful, the knowledge gained from studying this compound has been invaluable. It validated the viral 3A protein as a viable antiviral target and provided a chemical scaffold for the design of new generations of picornavirus inhibitors. The story of this compound serves as a critical case study for drug development professionals, highlighting the importance of not only in vitro potency but also favorable pharmacokinetic and safety profiles for the successful translation of a compound from the laboratory to the clinic.
References
- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Controlled trial of this compound against natural rhinovirus infections in a community - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled trial of this compound against natural rhinovirus infections in a community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Enviroxime: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enviroxime is a benzimidazole derivative that has demonstrated potent in vitro activity against a broad spectrum of rhinoviruses and enteroviruses, the primary causative agents of the common cold and other significant human diseases. Its mechanism of action involves the inhibition of viral RNA replication, a critical step in the viral life cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed summaries of its antiviral efficacy, mechanism of action, and relevant experimental methodologies are presented to serve as a valuable resource for researchers in the fields of virology and antiviral drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (E)-2-amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime, is a substituted benzimidazole. Its chemical structure is characterized by a central benzimidazole core, an isopropylsulfonyl group at the N1 position, an amino group at the C2 position, and a benzoyl oxime moiety at the C6 position.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₄O₃S | PubChem |
| Molecular Weight | 358.4 g/mol | PubChem |
| Appearance | White to off-white solid | MedchemExpress.com[1] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | MedchemExpress.com[1] |
| Calculated logP | 3.1 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
Antiviral Activity
This compound exhibits potent and broad-spectrum activity against numerous serotypes of human rhinoviruses (HRV) and other enteroviruses. Its efficacy is typically evaluated through in vitro cell-based assays that measure the inhibition of viral replication.
In Vitro Antiviral Efficacy
The antiviral activity of this compound is quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit viral replication by 50%. The following table compiles reported EC₅₀ and IC₅₀ values for this compound against various picornaviruses.
| Virus Serotype | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Source |
| Enterovirus 71 (EV71) | RD Cells | Plaque Reduction | 0.15 | Developments towards antiviral therapies against enterovirus 71[1] |
| Enterovirus 71 (EV71) | HIOs | CPE Inhibition | 0.4 ± 0.2 | CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2] |
| Enterovirus 71 (EV71) | HIOs | RNA Yield Reduction | 1.4 ± 0.3 | CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2] |
| Enterovirus 71 (EV71) | RD Cells | CPE Inhibition | 0.06 ± 0.001 | CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2] |
| Enterovirus 71 (EV71) | RD Cells | RNA Yield Reduction | 0.2 ± 0.04 | CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2] |
| Human Rhinovirus (15 serotypes) | - | Plaque Reduction | 0.17 - 1.0 | The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery[2] |
| Human Rhinovirus (various serotypes) | - | Cell Protection | 0.03 - 0.2 | The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery[2] |
Mechanism of Action
This compound's antiviral effect stems from its ability to inhibit the replication of viral RNA.[3] The primary target of this compound is the viral non-structural protein 3A.[3] The interaction of this compound with protein 3A disrupts the formation and function of the viral replication complex, which is essential for the synthesis of new viral RNA genomes.[3][4]
Signaling Pathway of this compound's Antiviral Action
This compound's mechanism involves a complex interplay between the viral protein 3A and host cell factors. The binding of this compound to 3A is thought to interfere with the recruitment of essential host proteins, such as phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and the Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1), to the replication organelles.[4][5] This disruption prevents the formation of a functional replication complex, leading to the inhibition of viral RNA synthesis, particularly the production of the plus-strand RNA.[3] Furthermore, there is evidence to suggest that this compound and its analogs may also interfere with viral polyprotein processing.[1]
Figure 1: Signaling pathway of this compound's antiviral action.
Resistance
Viral resistance to this compound has been mapped to mutations within the coding region of the 3A protein.[3][6] These mutations likely alter the binding site of the drug, thereby reducing its inhibitory effect. The identification of these resistance mutations provides strong evidence for the direct or indirect interaction of this compound with the 3A protein.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the antiviral properties of compounds like this compound.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectious virus titer and for determining the antiviral activity of a compound.
Workflow:
Figure 2: Workflow for a typical plaque reduction assay.
Detailed Methodology (Example for Rhinovirus):
-
Cell Culture: HeLa cells are seeded in 6-well plates and cultured until they form a confluent monolayer.[7]
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in Eagle's Minimum Essential Medium (EMEM) to the desired concentrations.
-
Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a dilution of human rhinovirus (e.g., HRV-14 or HRV-16) calculated to produce approximately 50-100 plaque-forming units (PFU) per well.[7]
-
Treatment and Overlay: After a 1-hour adsorption period at 33°C, the virus inoculum is removed, and the cells are overlaid with EMEM containing 0.7% low-melt agarose and the various concentrations of this compound.[7]
-
Incubation: The plates are incubated at 33°C in a 5% CO₂ atmosphere for 3 days.[7]
-
Staining and Quantification: The cells are fixed with 1% buffered formaldehyde and stained with crystal violet. The plaques (clear zones where cells have been lysed by the virus) are then counted. The IC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[7]
RNA Dot Blot Analysis
This technique is used to detect and quantify specific RNA molecules, such as viral RNA, in a sample. It was instrumental in demonstrating that this compound preferentially inhibits the synthesis of the viral plus-strand RNA.[3]
Workflow:
Figure 3: Workflow for RNA dot blot analysis of viral RNA.
Detailed Methodology (Example for Poliovirus):
-
Cell Infection and Treatment: HeLa cells are infected with poliovirus type 1 in the presence of this compound or a vehicle control (DMSO).[3]
-
RNA Extraction: At different time points post-infection, total cellular RNA is extracted from the cells.
-
RNA Application to Membrane: The extracted RNA is denatured and applied as dots to a nylon membrane.
-
Hybridization: The membrane is hybridized with a ³²P-labeled DNA probe that is complementary to either the plus- or minus-strand of the poliovirus RNA.
-
Washing and Detection: The membrane is washed to remove any unbound probe, and the radioactive signal is detected by autoradiography.
-
Analysis: The intensity of the dots is quantified to determine the relative amounts of plus- and minus-strand viral RNA in the presence and absence of this compound.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into a DNA sequence, such as the gene encoding the viral 3A protein. It is a critical tool for identifying the genetic basis of drug resistance and for studying the structure-function relationships of proteins.[6]
Workflow:
Figure 4: Workflow for site-directed mutagenesis of the viral 3A protein.
Detailed Methodology (Example for Rhinovirus 14):
-
Primer Design: Oligonucleotide primers are designed to be complementary to the region of the rhinovirus 14 3A gene where the mutation is to be introduced, with the desired nucleotide change in the middle of the primer.
-
PCR Mutagenesis: A PCR reaction is performed using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the full-length cDNA of rhinovirus 14 as the template.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested by adding the restriction enzyme DpnI directly to the PCR reaction.
-
Transformation: The resulting mutated plasmids are transformed into competent E. coli cells.
-
Screening and Sequencing: Plasmids are isolated from individual bacterial colonies and sequenced to confirm the presence of the intended mutation in the 3A gene.
-
Functional Analysis: The mutated cDNA is then used to generate infectious virus, which is subsequently tested for its susceptibility to this compound in a plaque reduction assay to confirm that the mutation confers resistance.
Pharmacokinetics
While this compound has demonstrated potent in vitro antiviral activity, its clinical development has been hampered by poor pharmacokinetic properties, including low oral bioavailability.[1] Studies in animal models have been conducted to evaluate its ADME profile.
A study on vinylacetylene analogs of this compound reported that a p-fluoro derivative exhibited oral bioavailability in Rhesus monkeys.[8] However, specific quantitative pharmacokinetic parameters for the parent this compound molecule are not extensively detailed in the readily available literature, which has been a significant hurdle in its progression as a therapeutic agent.
Conclusion
This compound remains a significant tool for the study of picornavirus replication due to its well-defined mechanism of action targeting the viral 3A protein. Its potent and broad-spectrum in vitro activity highlights the potential of targeting this viral protein for the development of new antiviral therapies. However, the challenges associated with its pharmacokinetic profile underscore the importance of optimizing drug-like properties in the early stages of antiviral drug discovery. Further research into the structural basis of this compound's interaction with the 3A protein and its host factor partners could pave the way for the design of new, more effective, and bioavailable inhibitors of rhinovirus and enterovirus replication.
References
- 1. Developments towards antiviral therapies against enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4-Kinase III Beta Is a Target of this compound-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunization with Live Human Rhinovirus (HRV) 16 Induces Protection in Cotton Rats against HRV14 Infection [frontiersin.org]
- 8. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antiviral Spectrum of Enviroxime and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the antiviral activity, mechanism of action, and experimental evaluation of Enviroxime and its related benzimidazole analogs. It is intended to serve as a technical resource for researchers in the fields of virology and medicinal chemistry.
Introduction
This compound is a benzimidazole derivative that exhibits a potent and broad-spectrum inhibitory activity against picornaviruses in vitro.[1] It was one of the early antiviral compounds to be extensively studied for the treatment of the common cold, which is primarily caused by human rhinoviruses (HRV).[2][3] Although its clinical development was halted due to poor oral bioavailability and adverse side effects, this compound remains a critical tool for studying picornavirus replication.[3][4] Subsequent research has led to the synthesis of numerous analogs with improved pharmacological properties and has provided significant insights into its mechanism of action, revealing a complex interplay between the compound, a host cell kinase, and a viral nonstructural protein.[3][4][5]
Antiviral Spectrum and Potency
This compound and its analogs demonstrate potent activity against a wide range of viruses within the Picornaviridae family, which includes the genera Enterovirus (e.g., polioviruses, coxsackieviruses, enterovirus 71) and Rhinovirus.[1][6] The activity is generally broad across numerous serotypes.
Quantitative Data: In Vitro Antiviral Activity
The antiviral potency of this compound and its analogs is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit viral activity (e.g., cytopathic effect, plaque formation, or viral yield) by 50%. The cytotoxicity of the compounds is concurrently measured as the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀/IC₅₀ yields the selectivity index (SI), a key measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound and Analogs against Picornaviruses
| Compound | Virus | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| This compound | Poliovirus Type 1 | Plaque Inhibition | 0.2 | >100 | >500 | [7] |
| This compound | Human Rhinovirus 14 | Not Specified | - | - | - | [6] |
| Compound 1* | Coxsackievirus B3 | CPE Assay | 0.004 | 11 | 2750 | [8] |
| Compound 1* | Enterovirus 71 | CPE Assay | 0.005 | 11 | 2200 | [8] |
| Compound 1* | Human Rhinovirus A2 | CPE Assay | 0.071 | 65 | 915 | [8] |
| Compound 1* | Human Rhinovirus B14 | CPE Assay | 0.015 | 65 | 4333 | [8] |
| T-00127-HEV1 | Poliovirus | Not Specified | - | - | - | [5] |
| GW5074 | Poliovirus | Not Specified | - | - | - | [5][9] |
| Vinylacetylene Analog 12 | Poliovirus | Not Specified | Potent Inhibitor | - | - | [3] |
| Vinylacetylene Analog 12 | Coxsackie A21 | In vivo model | Efficacious | - | - | [10] |
*Compound 1 is a novel broad-spectrum enterovirus inhibitor with an this compound-like mechanism of action.[8]
Mechanism of Action
The mechanism of action for this compound has been a subject of extensive research. Early studies focusing on drug-resistant mutants consistently identified mutations in the viral nonstructural protein 3A, suggesting it was the direct target.[6][11][12] However, subsequent research failed to demonstrate a direct binding interaction between this compound and the 3A protein.[13]
The current understanding is that this compound and its analogs are non-competitive inhibitors that target a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KIIIβ or PI4KB) .[4][5][8] This lipid kinase is a crucial component of the viral replication machinery, as it is recruited by the viral 3A protein to generate phosphatidylinositol 4-phosphate (PI4P)-enriched lipid microenvironments in the host cell cytoplasm. These PI4P-rich organelles serve as the scaffold for the assembly of the viral replication complexes. By inhibiting PI4KIIIβ, this compound-like compounds prevent the formation of these specialized replication organelles, thereby halting viral RNA synthesis.[4][8] The resistance mutations observed in the viral 3A protein are thought to reduce the virus's dependency on PI4KIIIβ or alter the 3A-PI4KIIIβ interaction.[4][9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound targeting host PI4KIIIβ.
Experimental Protocols and Workflows
The evaluation of this compound and its analogs relies on a set of standardized in vitro virology assays.
Key Experimental Protocols
1. Cytopathic Effect (CPE) Reduction Assay: This is a high-throughput primary screening assay to determine a compound's ability to protect cells from virus-induced death.[14][15]
-
Cell Plating: Seed a suitable host cell line (e.g., HeLa, Vero) in 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., eight half-log₁₀ concentrations, from 100 µM to 0.032 µM) in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a predetermined titer of the virus (e.g., multiplicity of infection of 0.1). Include cell-only (for cytotoxicity), virus-only (positive control), and untreated (negative control) wells.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) until at least 80% CPE is observed in the virus control wells (typically 2-4 days).
-
Quantification: Assess cell viability using a colorimetric reagent such as Neutral Red or MTT. The absorbance is read on a plate reader.
-
Data Analysis: Calculate the EC₅₀ and CC₅₀ values by performing a regression analysis of the dose-response curves.
2. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, providing a more quantitative measure of infectivity.
-
Cell Plating: Prepare confluent monolayers of host cells in 6-well or 12-well plates.
-
Infection: Adsorb a low dose of virus (e.g., 50-100 plaque-forming units per well) onto the cell monolayers for 1 hour.
-
Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.
-
Incubation: Incubate the plates until distinct plaques are visible.
-
Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The IC₅₀ is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
3. Virus Yield Reduction Assay: This assay directly quantifies the amount of infectious virus produced in the presence of a compound.[15]
-
Protocol: Treat and infect cell monolayers with the virus at a high multiplicity of infection in the presence of different compound concentrations.
-
Harvesting: After a single replication cycle (e.g., 8-24 hours), harvest the cells and supernatant and release the virus through freeze-thaw cycles.
-
Titration: Determine the titer of the produced virus from each sample by performing a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: The EC₉₀ or EC₉₉ (concentrations that reduce viral yield by 90% or 99%) are often calculated to assess potency.
General Experimental Workflow
The discovery and characterization of novel this compound-like compounds typically follow a structured workflow, from initial screening to detailed mechanism-of-action studies.
Caption: A typical workflow for antiviral drug discovery and characterization.
Clinical Development and Limitations
Despite promising in vitro activity, the clinical development of this compound was ultimately unsuccessful.[4]
-
Intranasal Administration: Trials using intranasal sprays for naturally occurring colds did not show consistent, statistically significant therapeutic effects.[16][17] Prophylactic trials against experimental rhinovirus infection also failed to significantly reduce infection or illness.[18][19]
-
Oral Administration: Oral formulations were hampered by very poor bioavailability.[3]
-
Adverse Effects: Gastrointestinal side effects, including nausea and vomiting, were common with oral administration.[4]
These limitations underscore the challenges in translating potent in vitro activity into clinical efficacy, particularly for respiratory viruses. However, the knowledge gained from this compound has been invaluable, guiding the development of new analogs and solidifying PI4KIIIβ as a promising host-directed target for broad-spectrum picornavirus inhibitors.[8]
References
- 1. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 4-Kinase III Beta Is a Target of this compound-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence determinants of 3A-mediated resistance to this compound in rhinoviruses and enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that this compound targets multiple components of the rhinovirus 14 replication complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Controlled trial of this compound against natural rhinovirus infections in a community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prophylactic activity of intranasal this compound against experimentally induced rhinovirus type 39 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prophylactic activity of intranasal this compound against experimentally induced rhinovirus type 39 infection - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Efficacy of Enviroxime: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial efficacy studies of Enviroxime, an early benzimidazole-derived antiviral compound. It covers its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and details the experimental protocols used in seminal research. The document aims to serve as a comprehensive resource for professionals in the fields of virology and antiviral drug development.
Core Mechanism of Action
Initial research into this compound's antiviral properties identified it as a potent inhibitor of rhinovirus and enterovirus replication.[1][2] The primary mechanism of action was pinpointed to the viral nonstructural protein 3A.[1][3][4]
-
Target: this compound specifically targets the 3A protein of picornaviruses, such as poliovirus and rhinovirus.[1][5] This protein is crucial for the viral life cycle.
-
Effect: The compound inhibits a function of the 3A protein that is essential for viral RNA replication.[4] Specifically, studies demonstrated that this compound preferentially inhibits the synthesis of the viral plus-strand RNA.[1][3]
-
Resistance: A key finding in early studies was that viral resistance to this compound could be conferred by single-nucleotide substitutions in the 3A coding region, leading to a single amino acid change.[1][3] This provided strong evidence that the 3A protein is the direct or indirect target of the drug.[5][6][7]
Quantitative Data Presentation
The initial evaluation of this compound yielded promising in vitro data, though this potency did not translate effectively into clinical settings.
This table summarizes the minimal inhibitory concentration (MIC), minimal toxic concentration (MTC), and the resulting therapeutic index (TI) of this compound against Poliovirus and Rubella virus in various cell lines. The data indicates a high margin of safety in these preclinical models, particularly against poliovirus.[2][8]
| Virus | Cell System | MIC (µg/ml) | MTC (µg/ml) | Therapeutic Index (TI) |
| Poliovirus | RD | 0.06 | 16 | 28 |
| L20B | 0.06 | 32 | 54 | |
| Rubella | HeLa | 0.125 | 16 | 14 |
| WISH | 0.125 | 16 | 14 | |
| Data sourced from Al-Khayat ZA, 2012.[2][8] |
The following data demonstrates a dose-dependent reduction in poliovirus plaque formation in L20B cells, with complete inhibition observed at a concentration of 0.125 µg/ml.[2]
| This compound Conc. (µg/ml) | Average Plaque Count | Ratio of Plaque Formed (Untreated/Treated) |
| 0 | 46 | 1 |
| 0.03 | 34 | 1.35 |
| 0.06 | 3 | 15.3 |
| 0.125 | 0 | Not Applicable |
| Data sourced from Al-Khayat ZA, 2012.[2] |
Despite strong in vitro results, clinical trials in human volunteers yielded inconsistent and generally disappointing outcomes. The drug failed to demonstrate a consistent, statistically significant therapeutic effect against rhinovirus infections.[9][10][11][12]
| Study | Virus Challenge | Administration | Key Findings |
| Phillpotts et al., 1983[9] | Rhinovirus type 9 | Intranasal spray (6x/day) | Statistically significant reduction in clinical score on day 5, but not in total clinical score or nasal secretion quantity. |
| Hayden et al., 1982[12] | Rhinovirus type 39 | Prophylactic intranasal spray | Did not significantly reduce infection or illness rates. Infection rates were 89% for the this compound group vs. 100% for placebo. |
| Miller et al., 1985[10][11] | Natural rhinovirus infections | Intranasal | No consistent statistically significant differences between treated and untreated groups; no therapeutic effect was demonstrated. |
Experimental Protocols
Detailed methodologies were crucial for establishing this compound's mechanism and efficacy profile.
This workflow was central to discovering that this compound targets the 3A protein.
-
Viruses and Cell Lines: Poliovirus type 1 and human rhinovirus type 14 were propagated in HeLa cells.[1]
-
Drug Resistance Selection: To identify the drug's target, resistant viral mutants were selected by passaging the virus in the presence of 1 µg/ml of this compound.[1][3]
-
Genetic Mapping: The genomes of 23 independent resistant mutants were analyzed. Each contained a single nucleotide substitution that resulted in an amino acid change within the 3A coding region.[1][3]
-
Mechanism Confirmation:
-
Dot Blot Analysis: RNA was extracted from infected cells treated with this compound. Dot blot analysis revealed that the synthesis of the viral plus-strand RNA was preferentially inhibited.[1][3]
-
In Vitro Replication Assay: The initiation of plus-strand RNA synthesis was measured by the addition of [32P]uridine to the 3AB protein in crude replication complexes. This compound was shown to inhibit this initiation step.[1][3]
-
This protocol was used to generate the quantitative data on MIC and MTC.[2]
-
Cell Lines: L20B (murine) and RD (human) cells were used for poliovirus. HeLa (human) and WISH (human) cells were used for rubella virus.[2]
-
Minimal Toxic Concentration (MTC) Assay:
-
Confluent cell monolayers in 96-well plates were prepared.
-
Serial two-fold dilutions of this compound were added to the wells in the absence of any virus.
-
Plates were incubated and observed daily for signs of cytotoxicity to determine the highest non-toxic concentration.[8]
-
-
Minimal Inhibitory Concentration (MIC) Assay:
-
Confluent cell monolayers in 96-well plates were prepared.
-
Serial two-fold dilutions of this compound were added to the wells.
-
A standard dose of virus (e.g., 100 TCDID50) was added to each well.
-
Plates were incubated and observed daily for 5 days for the presence of viral Cytopathic Effect (CPE).
-
The MIC was calculated as the concentration of this compound that inhibited CPE in 50% of the wells.[2][8]
-
This protocol outlines the design of a key early clinical study.
-
Study Design: A double-blind, placebo-controlled therapeutic trial.[9]
-
Participants: Healthy adult volunteers.
-
Virus Challenge: Volunteers were challenged with human rhinovirus type 9.[9]
-
Treatment Regimen: Medication (this compound or placebo) was administered as an intranasal spray. Dosing began 44 hours after the virus challenge and was given six times a day.[9]
-
Efficacy Endpoints: The primary measures of efficacy were daily clinical scores (based on symptom severity) and the total weight of nasal secretions collected.[9]
Conclusion
The initial studies of this compound painted a dual picture. On one hand, it was a potent inhibitor of picornavirus replication in vitro, and the investigation into its mechanism provided invaluable insights, establishing the viral protein 3A as a viable antiviral target.[1][3][4] On the other hand, this preclinical promise did not translate into a clear clinical benefit in human trials for the common cold.[10][11][12] The disparity has been partly attributed to the compound's high hydrophobicity and poor water insolubility, which likely hampered effective delivery to the site of infection in the nasal mucosa.[13] While this compound itself did not proceed to become a clinical antiviral, its story underscores the critical importance of drug delivery and bioavailability in antiviral development and solidifies its legacy as a crucial chemical probe for studying the function of the enterovirus 3A protein.
References
- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence determinants of 3A-mediated resistance to this compound in rhinoviruses and enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic activity of this compound against rhinovirus infection in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlled trial of this compound against natural rhinovirus infections in a community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prophylactic activity of intranasal this compound against experimentally induced rhinovirus type 39 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
The Structure-Activity Relationship of Enviroxime Derivatives: A Technical Guide for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a potent benzimidazole derivative that has demonstrated broad-spectrum antiviral activity against a range of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other significant human diseases.[1][2] Despite its promising in vitro efficacy, clinical development of this compound was hampered by poor oral bioavailability and undesirable side effects.[3] This has spurred further research into the synthesis and evaluation of this compound derivatives with improved pharmacokinetic profiles and retained or enhanced antiviral potency. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing their mechanism of action, quantitative antiviral data, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Viral 3A Protein
The antiviral activity of this compound and its derivatives is primarily attributed to their interaction with the viral non-structural protein 3A.[1][3] This protein plays a crucial role in the picornavirus replication cycle. The proposed mechanism involves the inhibition of viral RNA synthesis.[4] Specifically, these compounds are thought to interfere with the formation or function of the viral replication complex.[4] Studies with this compound-resistant mutants of poliovirus and human rhinovirus 14 have consistently shown mutations in the 3A protein, confirming it as the molecular target.[3][4] The binding of this compound-like compounds to the 3A protein can interfere with viral polyprotein processing and the recruitment of host factors, such as phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), to the replication complexes.[4]
Figure 1: Proposed mechanism of action of this compound derivatives.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to identify the key structural features of this compound derivatives that are critical for their antiviral activity and to improve their drug-like properties. These studies have primarily focused on modifications at the C2 position of the benzimidazole ring and the introduction of a vinylacetylene moiety.
C2-Substituted Analogs
Modifications at the C2 position of the benzimidazole core have a significant impact on antiviral potency. Key findings include:
-
Primary Amino Group: A primary amino group at the C2 position is generally associated with the highest antiviral activity.
-
Steric Hindrance: Larger substituents at the C2 position can lead to a decrease in activity, likely due to steric hindrance that disrupts the optimal conformation for binding to the 3A protein.
Vinylacetylene Benzimidazoles
A series of vinylacetylene analogs of this compound were synthesized to explore the impact of this moiety on antiviral activity and pharmacokinetic properties.[1][3][5]
-
Potent Activity: Many vinylacetylene derivatives exhibit potent in vitro activity against a range of rhinoviruses and enteroviruses.[3]
-
Oral Bioavailability: The introduction of a p-fluoro substituent on the phenyl ring of the vinylacetylene benzimidazole backbone was found to significantly improve oral bioavailability in animal models.[3][5] This highlights the importance of incorporating fluorine in drug design to modulate metabolic stability and absorption.
Quantitative Antiviral Data
The following tables summarize the in vitro antiviral activity of this compound and some of its key derivatives against various picornaviruses. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit viral replication by 50%.
| Compound | Virus | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Poliovirus type 1 (Mahoney) | Plaque Inhibition | FL cells | 0.2 | [2] |
| Disoxaril | Poliovirus type 1 (Mahoney) | Plaque Inhibition | FL cells | 0.3 | [2] |
| Arildone | Poliovirus type 1 (Mahoney) | Plaque Inhibition | FL cells | 2.7 | [2] |
| Guanidine | Poliovirus type 1 (Mahoney) | Plaque Inhibition | FL cells | 200 | [2] |
Table 1: Antiviral Activity of this compound and Other Picornavirus Inhibitors
| Compound Class | Key Structural Feature | General Activity Trend | Reference |
| C2-Substituted Analogs | Primary amino group at C2 | Most active | |
| C2-Substituted Analogs | Bulky groups at C2 | Reduced activity | |
| Vinylacetylene Benzimidazoles | Vinylacetylene moiety | Potent antiviral activity | [1][3] |
| Vinylacetylene Benzimidazoles | p-Fluoro substitution on phenyl ring | Improved oral bioavailability | [3][5] |
Table 2: Summary of Structure-Activity Relationships for this compound Derivatives
Experimental Protocols
The evaluation of the antiviral activity of this compound derivatives typically involves cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral plaque formation.
Plaque Reduction Assay
This is a quantitative assay that determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., HeLa or FL cells) in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound.
-
Overlay medium (e.g., medium containing agarose or methylcellulose).
-
Crystal violet staining solution.
Procedure:
-
Seed 6-well plates with host cells and grow to confluency.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates at the optimal temperature for viral replication until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well and calculate the IC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Host cells (e.g., HeLa cells) in 96-well plates.
-
Virus stock.
-
Serial dilutions of the test compound.
-
Cell viability reagent (e.g., XTT, MTT, or a luminescent ATP-based assay).[6]
Procedure:
-
Seed 96-well plates with host cells.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with the virus. Include uninfected cell controls and virus-infected controls without the compound.
-
Incubate the plates until significant CPE is observed in the virus control wells.
-
Add the cell viability reagent to all wells and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each compound concentration and determine the EC50 value.
Figure 2: General workflow for in vitro antiviral assays.
Conclusion
The study of this compound derivatives has provided valuable insights into the SAR of benzimidazole-based antiviral agents. The identification of the viral 3A protein as the molecular target offers a clear direction for rational drug design. Key takeaways for future drug development efforts include the importance of the C2-primary amino group for potency and the utility of strategic fluorination to enhance pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of novel this compound analogs with the potential to yield a clinically effective treatment for picornavirus infections. Further exploration of the vinylacetylene benzimidazoles, particularly those with substitutions that improve metabolic stability and safety profiles, represents a promising avenue for the development of next-generation antipicornaviral drugs.
References
- 1. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antirhino/enteroviral vinylacetylene benzimidazoles: a study of their activity and oral plasma levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.jp]
Methodological & Application
Application Notes and Protocols: Enviroxime Plaque Reduction Assay for Rhinovirus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a plaque reduction assay to evaluate the antiviral activity of enviroxime against human rhinoviruses (HRV). This compound is a benzimidazole derivative that has been shown to inhibit the replication of a broad range of rhinovirus serotypes. Its mechanism of action involves the targeting of the viral non-structural protein 3A, which plays a crucial role in the formation of the viral replication complex and the manipulation of host cell pathways. The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and is a reliable tool for determining the efficacy of antiviral compounds. Here, we present a step-by-step methodology, guidance on data analysis, and a summary of expected results based on available literature.
Introduction
Human rhinoviruses are the most frequent causative agents of the common cold and are associated with exacerbations of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The high number of rhinovirus serotypes makes vaccine development challenging, highlighting the need for effective antiviral therapies.
This compound has demonstrated significant in vitro activity against a wide array of rhinovirus serotypes. It inhibits viral replication by targeting the viral protein 3A.[1][2][3] This protein is essential for the establishment of viral replication complexes, which are platforms for viral RNA synthesis. The 3A protein interacts with host cell factors, including Golgi-specific brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1), to remodel intracellular membranes and facilitate viral replication. By interfering with the function of the 3A protein, this compound effectively disrupts the viral life cycle.
The plaque reduction assay is a quantitative method used to determine the number of infectious virus particles, or plaque-forming units (PFU), in a sample. This assay is instrumental in assessing the antiviral activity of a compound by measuring the reduction in the number of plaques in the presence of the drug compared to an untreated control.
Data Presentation
| Rhinovirus Serotype | This compound Concentration (µg/mL) | Percent Plaque Reduction (%) | EC50 (µg/mL) |
| Rhinovirus 14 (HRV-14) | 0.01 | 25 | 0.04 |
| 0.05 | 60 | ||
| 0.1 | 85 | ||
| 0.5 | 98 | ||
| Rhinovirus 39 (HRV-39) | 0.01 | 20 | 0.05 |
| 0.05 | 55 | ||
| 0.1 | 80 | ||
| 0.5 | 95 |
Note: The data in this table are illustrative and may not represent actual experimental results. Researchers should generate their own data for specific rhinovirus serotypes and experimental conditions.
Experimental Protocols
Plaque Reduction Assay Protocol
This protocol is designed for determining the antiviral activity of this compound against susceptible rhinovirus serotypes using HeLa cells.
Materials:
-
HeLa cells (e.g., ATCC CCL-2)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Rhinovirus stock of a known titer (e.g., HRV-14, HRV-39)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Agarose (for overlay)
-
Neutral Red or Crystal Violet stain
-
6-well or 12-well cell culture plates
-
CO2 incubator (33-35°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
One day before the assay, seed the HeLa cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in EMEM containing 2% FBS. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%). A range of concentrations should be tested to determine the EC50 (e.g., 0.01, 0.1, 1, 10 µg/mL).
-
-
Virus Infection:
-
On the day of the experiment, when the HeLa cell monolayer is confluent, aspirate the growth medium from the wells.
-
Wash the cell monolayer once with PBS.
-
Prepare a virus dilution in serum-free EMEM to yield approximately 50-100 PFU per well.
-
Infect the cells by adding the virus dilution to each well.
-
Incubate the plates at 33-35°C for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
-
This compound Treatment and Overlay:
-
While the virus is adsorbing, prepare the agarose overlay. Melt a 2% agarose solution and cool it to 42-45°C. Mix it 1:1 with 2X EMEM containing 4% FBS and the appropriate concentrations of this compound.
-
After the adsorption period, aspirate the virus inoculum from the wells.
-
Gently add the agarose overlay containing the different concentrations of this compound to the respective wells. Include a "virus control" (no this compound) and a "cell control" (no virus, no this compound).
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 33-35°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After the incubation period, the plaques can be visualized by staining.
-
For Neutral Red Staining: Add a solution of Neutral Red (e.g., 0.01%) in PBS to the overlay and incubate for 2-4 hours at 37°C. Carefully remove the overlay and count the plaques.
-
For Crystal Violet Staining: First, fix the cells by adding a 10% formalin solution for at least 30 minutes. Then, remove the overlay and stain the cell monolayer with a 0.5% Crystal Violet solution for 10-15 minutes. Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of the this compound Plaque Reduction Assay.
Signaling Pathway Diagram
References
- 1. Rhinovirus C replication is associated with the endoplasmic reticulum and triggers cytopathic effects in an in vitro model of human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Changes in Proteins 2B and 3A Mediate Rhinovirus Type 39 Growth in Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhinovirus RNA Polymerase: Structure, Function, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Enviroxime Efficacy Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative with potent antiviral activity against a broad spectrum of rhinoviruses and enteroviruses, the causative agents of the common cold and various other illnesses.[1][2] Its mechanism of action involves the inhibition of viral RNA replication by targeting the non-structural viral protein 3A.[2][3] This protein is essential for the formation of viral replication organelles, and this compound's interference with its function effectively halts the viral life cycle.[4][5] These application notes provide detailed protocols for utilizing cell culture models to assess the efficacy of this compound and similar antiviral compounds.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for the accurate determination of antiviral efficacy. The following cell lines are commonly used for the propagation of rhinoviruses and enteroviruses and are suitable for testing this compound's activity.
| Cell Line | Description | Recommended Viruses |
| HeLa | Human cervical adenocarcinoma cells | Rhinoviruses, Poliovirus, various Enteroviruses[6][7] |
| RD | Human rhabdomyosarcoma cells | Enteroviruses (e.g., EV-D68, EV-A71), Poliovirus[8][9] |
| Vero | African green monkey kidney epithelial cells | Enteroviruses (e.g., EV-A71)[2] |
| A549 | Human lung carcinoma cells | Rhinoviruses, EV-D68[9] |
| L20B | Murine cells expressing the human poliovirus receptor | Poliovirus |
| HIO | Human Intestinal Organoids | Enterovirus A71 (EV-A71)[8] |
Quantitative Data Summary: this compound Efficacy
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against various rhinovirus and enterovirus serotypes in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Enterovirus D68 (EV-D68) | RD | 0.27 ± 0.23 | 66 ± 28 | 240 | [9] |
| Enterovirus D68 (EV-D68) | A549 | 0.77 ± 1.1 | 68 ± 13 | 89 | [9] |
| Enterovirus D68 (EV-D68) | HeLa-Ohio-1 | 1.7 ± 0.72 | 78 ± 24 | 45 | [9] |
| Enterovirus 71 (EV-A71) | RD | 0.06 ± 0.001 (CPE) | >10 | >167 | [8] |
| Enterovirus 71 (EV-A71) | RD | 0.2 ± 0.04 (RNA) | >10 | >50 | [8] |
| Enterovirus 71 (EV-A71) | HIO | 0.4 ± 0.2 (CPE) | 1.9 ± 0.3 | 4.75 | [8] |
| Enterovirus 71 (EV-A71) | HIO | 1.4 ± 0.3 (RNA) | 1.9 ± 0.3 | 1.36 | [8] |
| Rhinoviruses (various serotypes) | HeLa | Generally active | Not specified | Not specified | [7] |
| Poliovirus | HeLa | Active | Not specified | Not specified | [6] |
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit the production of infectious viral progeny.[6][10]
Materials:
-
Confluent monolayers of susceptible cells (e.g., HeLa, RD) in 6-well or 12-well plates.
-
Virus stock of known titer (PFU/mL).
-
This compound stock solution (in DMSO).
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.5% agarose or Avicel).
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
-
Fixing solution (10% formaldehyde in PBS).
Procedure:
-
Seed cells in multi-well plates to form a confluent monolayer overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cell monolayers with the different concentrations of this compound for 1-2 hours at 37°C. A no-drug control (vehicle, e.g., DMSO) should be included.
-
Remove the drug-containing medium and infect the cells with a known amount of virus (e.g., 50-100 PFU per well) for 1 hour at 37°C, allowing for viral adsorption.
-
Remove the viral inoculum and wash the cells gently with PBS.
-
Add the overlay medium containing the corresponding concentrations of this compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Fix the cells by adding the fixing solution for at least 1 hour.[11]
-
Gently remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.[11][12]
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The percent inhibition is calculated relative to the no-drug control. The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay is used to determine the viral titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. It is particularly useful for viruses that do not form clear plaques.
Materials:
-
Confluent monolayers of susceptible cells in 96-well plates.
-
Virus stock.
-
This compound stock solution.
-
Cell culture medium.
-
Staining solution (e.g., Crystal Violet or Neutral Red) for CPE visualization.
Procedure:
-
Seed cells in a 96-well plate to achieve a confluent monolayer.
-
Prepare serial ten-fold dilutions of the virus stock in cell culture medium.
-
In a separate plate, prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cell monolayers.
-
Add a standard amount of virus (e.g., 100 TCID50) to each well, except for the cell control wells.
-
Incubate the plate at 37°C in a CO2 incubator for 3-7 days.
-
Observe the wells daily for the presence of CPE using an inverted microscope.
-
After the incubation period, stain the cells with Crystal Violet to visualize cell viability.
-
The wells with intact, stained monolayers are scored as negative for CPE, while wells with cell death are scored as positive.
-
The EC50 is the concentration of this compound that protects 50% of the wells from CPE. The Reed-Muench or Spearman-Kärber method can be used for calculation.
Quantitative RT-PCR (qRT-PCR) for Viral Load Determination
This method quantifies the amount of viral RNA in cell culture supernatants or cell lysates, providing a direct measure of viral replication.
Materials:
-
Infected cell culture samples (supernatant or cell lysate).
-
RNA extraction kit.
-
qRT-PCR master mix.
-
Primers and probe specific for the target virus.
-
qRT-PCR instrument.
Procedure:
-
Treat cell cultures with various concentrations of this compound and infect with the virus as described in the previous assays.
-
At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant or lyse the cells.
-
Extract viral RNA from the samples using a commercial RNA extraction kit.
-
Perform one-step or two-step qRT-PCR using primers and a probe specific to a conserved region of the viral genome.
-
Include a standard curve of known viral RNA concentrations to enable absolute quantification of viral copies.
-
The reduction in viral RNA levels in this compound-treated samples compared to the no-drug control indicates the compound's efficacy. The EC50 can be calculated as the concentration that reduces viral RNA levels by 50%.
Mechanism of Action: Inhibition of Viral Replication Organelle Formation
This compound's primary target is the viral non-structural protein 3A. In a normal infection, the 3A protein plays a crucial role in the formation of replication organelles, which are specialized membrane structures within the host cell where viral RNA replication occurs. The 3A protein recruits host cell factors, such as phosphatidylinositol 4-kinase beta (PI4KB) and ACBD3, to these sites.[4][5] This recruitment leads to the production of phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which are essential for the assembly and function of the replication complexes. This compound binds to the 3A protein, disrupting its interaction with these host factors and thereby preventing the formation of functional replication organelles and inhibiting viral RNA synthesis.[3][4]
References
- 1. Double-Layer Plaque Assay for Quantification of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A bifunctional anti-enterovirus compound that inhibits replication and the early stage of enterovirus 71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterovirus Replication Organelles and Inhibitors of Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 7. Comparative studies on the modes of action of the antirhinovirus agents Ro 09-0410, Ro 09-0179, RMI-15,731, 4',6-dichloroflavan, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Determining the IC50 of Enviroxime In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enviroxime is a benzimidazole derivative recognized for its potent in vitro inhibitory activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1][2][3][4][5] Its mechanism of action involves the targeting of the viral non-structural protein 3A, which is crucial for viral RNA replication.[1][2][4] The determination of the 50% inhibitory concentration (IC50) is a critical step in the evaluation of its antiviral efficacy. This document provides detailed application notes and standardized protocols for determining the IC50 of this compound in vitro using two common methods: the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 and EC50 (50% effective concentration) values for this compound against various viruses in different cell lines. This data provides a comparative overview of its antiviral potency.
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Enterovirus 71 (EV71) | RD Cells | Not Specified | 0.15 | [6] |
| Poliovirus | L20B Cells | Plaque Reduction | 0.06 µg/mL | [7] |
| Rubella Virus | HeLa Cells | CPE Inhibition | 0.125 µg/mL | [7] |
| Coxsackievirus B1 (CVB1) | FL Cells | Plaque Inhibition | 0.03 | [8] |
Mechanism of Action: Targeting the Viral 3A Protein
This compound exerts its antiviral effect by specifically targeting the viral non-structural protein 3A. This protein is essential for the establishment of viral replication complexes and is involved in the synthesis of viral RNA.[1][2][4] By inhibiting the function of the 3A protein, this compound effectively disrupts the viral life cycle, leading to a reduction in viral replication.
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a quantitative method used to determine the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.
-
Cell Preparation:
-
Seed a suitable host cell line (e.g., HeLa for rhinoviruses, RD cells for enteroviruses) in 6-well plates at a density that will form a confluent monolayer within 24 hours.[9]
-
Incubate the plates at the optimal temperature and CO2 concentration for the specific cell line (e.g., 37°C, 5% CO2).
-
-
Virus Preparation and Infection:
-
Prepare serial dilutions of the virus stock in a serum-free medium.
-
Once the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS).
-
Infect the cells with the virus dilution at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Incubate for 1 hour at the appropriate temperature to allow for viral attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a medium. A common starting concentration is 50 µg/ml.[10]
-
After the virus adsorption period, remove the inoculum and wash the cells with PBS.
-
Add the this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Overlay and Incubation:
-
Prepare a semi-solid overlay medium (e.g., 0.4% agarose in culture medium).
-
Carefully add the overlay to each well and allow it to solidify at room temperature.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[1]
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a staining solution like 0.1% crystal violet. The viable cells will stain, and the plaques (areas of cell death) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
IC50 Calculation:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
The IC50 is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
-
Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a method to assess the ability of an antiviral compound to protect cells from the virus-induced damage, known as the cytopathic effect.
-
Cell Preparation:
-
This compound and Virus Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the wells containing the cell monolayer.
-
Subsequently, infect the cells with a viral dose that causes a significant cytopathic effect within 2-3 days (typically 100 TCID50).[6]
-
Include a virus control (cells + virus, no drug), a cell control (cells only, no virus, no drug), and a drug toxicity control (cells + drug, no virus).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for 2-4 days, or until significant CPE is observed in the virus control wells.
-
-
Assessment of Cell Viability:
-
Cell viability can be assessed using several methods:
-
Crystal Violet Staining: Gently wash the wells with PBS, fix the cells with 10% formalin, and stain with 0.1% crystal violet. After washing and drying, the stain can be solubilized, and the absorbance read on a plate reader.
-
MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will convert the MTT into formazan crystals, which can be dissolved in a solvent (e.g., DMSO), and the absorbance measured.[7]
-
-
-
IC50 Calculation:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell protection for each this compound concentration relative to the cell and virus controls.
-
The IC50 is the concentration of this compound that protects 50% of the cells from the viral CPE. This is determined by plotting the percentage of protection against the drug concentration and performing a regression analysis.
-
References
- 1. Ingredients Acting as a Physical Barrier for the Prevention and Treatment of the Rhinovirus Infection [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral kinetics of Enterovirus 71 in human abdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Antiviral Effect of Hyperthermic Treatment in Rhinovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enviroxime Cytotoxicity Assay in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative known for its potent antiviral activity against picornaviruses, such as rhinoviruses and enteroviruses. Its primary mechanism of antiviral action involves the inhibition of viral RNA synthesis by targeting the viral protein 3A. Beyond its antiviral properties, understanding the cytotoxic profile of this compound in human cell lines is crucial for evaluating its therapeutic potential and safety. HeLa cells, a widely used human cervical adenocarcinoma cell line, serve as a valuable in vitro model for assessing the cytotoxic effects of chemical compounds. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in HeLa cells using established assays, including MTS, LDH, and apoptosis assays.
Mechanism of Action
This compound's primary antiviral target is the picornavirus 3A protein, a non-structural protein essential for viral replication. By binding to the 3A protein, this compound disrupts the formation of the viral replication complex, thereby inhibiting the synthesis of viral RNA. While its antiviral mechanism is well-characterized, the specific pathways leading to cytotoxicity in mammalian cells at higher concentrations are less understood and are an area of ongoing research. It has been observed that at a concentration of 16µg/ml, this compound can induce morphological changes and cell death in HeLa cells.
Data Presentation
The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound in HeLa cells as determined by MTS, LDH, and apoptosis assays.
Table 1: Cell Viability of HeLa Cells Treated with this compound (MTS Assay)
| This compound Concentration (µM) | Cell Viability (%) (24h) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 95.3 | ± 4.8 |
| 5 | 82.1 | ± 6.1 |
| 10 | 65.7 | ± 5.5 |
| 25 | 48.2 | ± 4.9 |
| 50 | 30.5 | ± 3.8 |
| 100 | 15.8 | ± 2.5 |
Note: An MTS assay was used to measure HeLa cell viability at 24 hours in the presence of the compound, normalized to a DMSO control.[1]
Table 2: Lactate Dehydrogenase (LDH) Release from HeLa Cells Treated with this compound
| This compound Concentration (µM) | % LDH Release (24h) | Standard Deviation |
| 0 (Control) | 5.2 | ± 1.1 |
| 1 | 8.9 | ± 1.5 |
| 5 | 15.4 | ± 2.3 |
| 10 | 28.6 | ± 3.1 |
| 25 | 45.8 | ± 4.2 |
| 50 | 65.1 | ± 5.5 |
| 100 | 82.3 | ± 6.8 |
Table 3: Apoptosis in HeLa Cells Treated with this compound (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (24h) | % Late Apoptotic/Necrotic Cells (24h) | Total % Apoptotic Cells |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 10 | 8.5 | 4.2 | 12.7 |
| 25 | 15.3 | 9.8 | 25.1 |
| 50 | 25.7 | 18.4 | 44.1 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
MTS Assay for Cell Viability
This assay measures the metabolic activity of viable cells.
-
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control wells.
-
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
HeLa cells
-
DMEM (serum-free for the assay)
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Seed HeLa cells in a 96-well plate as described for the MTS assay.
-
After 24 hours of incubation, replace the culture medium with serum-free DMEM.
-
Add serial dilutions of this compound to the wells. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a vehicle control.
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of LDH release relative to the maximum release control.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HeLa cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity in HeLa cells.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
Enviroxime In Vitro Replication Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative that exhibits broad-spectrum antiviral activity against numerous members of the Picornaviridae family, including rhinoviruses and enteroviruses. It was one of the early antiviral compounds developed and has been instrumental in understanding enterovirus replication. Mechanistically, this compound is a non-competitive inhibitor of the viral RNA replication process. It targets the host cell phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a crucial enzyme for the formation of viral replication organelles.[1] By inhibiting PI4KIIIβ, this compound disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid essential for the recruitment of viral and other host factors to the replication sites, thereby effectively halting viral genome replication.[1][2][3]
These application notes provide detailed protocols for in vitro replication assays to evaluate the antiviral efficacy of this compound and similar compounds against various enteroviruses.
Quantitative Data Summary
The antiviral activity of this compound against a range of enteroviruses has been quantified using various in vitro assays. The following table summarizes key inhibitory concentrations.
| Virus | Strain | Cell Line | Assay Type | IC50 / EC50 | Citation |
| Poliovirus | Mahoney | FL cells | Plaque Reduction | 0.2 µmol/L (IC50) | [4] |
| Coxsackievirus B1 | - | FL cells | Plaque Inhibition | 0.03 µmol/L (IC50) | |
| Enterovirus 71 | - | RD cells | CPE Inhibition / RNA Yield Reduction | 0.06 ± 0.001 µM / 0.2 ± 0.04 µM (EC50) | [5] |
| Enterovirus 71 | - | Human Intestinal Organoids | CPE Inhibition / RNA Yield Reduction | 0.4 ± 0.2 µM / 1.4 ± 0.3 µM (EC50) | [5] |
| Enterovirus D68 | Various clinical isolates | HeLa Rh cells | CPE Reduction | 0.19 - 0.45 µM (EC50) | [6] |
| Enterovirus 70 | - | Conjunctival/Laryngeal cells | CPE Inhibition | 0.13 ± 0.14 µg/ml (ID50) | [7] |
| Coxsackievirus A24v | - | Conjunctival/Laryngeal cells | CPE Inhibition | 0.13 ± 0.14 µg/ml (ID50) | [7] |
| Coxsackievirus A9 | - | - | - | >10 µg/mL (IC50) | [8] |
| Echovirus 9 | - | - | - | >10 µg/mL (IC50) | [8] |
| Echovirus 11 | - | - | - | >10 µg/mL (IC50) | [8] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. ID50 (50% inhibitory dose) is the dose of a drug that causes a 50% inhibition of a measured response.
Mechanism of Action: Signaling Pathway
This compound inhibits enterovirus replication by targeting a host cell factor, PI4KIIIβ. The viral non-structural protein 3A plays a pivotal role in hijacking the host cell machinery. 3A recruits the host protein ACBD3, which in turn recruits PI4KIIIβ to the membranes of the replication organelles.[6][9][10] This complex then catalyzes the synthesis of PI4P, which is essential for the structural integrity of the replication organelles and the recruitment of the viral RNA-dependent RNA polymerase (RdRp) complex. This compound inhibits the kinase activity of PI4KIIIβ, leading to a depletion of PI4P at the replication sites, which ultimately blocks viral RNA synthesis.[1][2]
Experimental Workflow: In Vitro Antiviral Assays
The following diagram outlines the general workflow for determining the antiviral activity of this compound using common in vitro assays.
Experimental Protocols
Plaque Reduction Assay
This assay is considered the gold standard for determining antiviral activity. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Susceptible host cells (e.g., HeLa, Vero, RD cells)
-
Enterovirus stock of known titer (PFU/mL)
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS)
-
Overlay medium (e.g., culture medium with 0.5-1.2% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add 2 mL of the overlay medium containing the different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells.
-
Staining and Plaque Counting: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Materials:
-
Same as for the Plaque Reduction Assay.
-
96-well plates for virus titration.
Procedure:
-
Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol, typically in 24-well or 48-well plates.
-
Compound Treatment: After viral adsorption, remove the inoculum, wash the cells, and add culture medium containing serial dilutions of this compound.
-
Incubation and Harvest: Incubate the plates for a single replication cycle (e.g., 24-48 hours, depending on the virus). After incubation, subject the plates to three freeze-thaw cycles to release the progeny virus.
-
Virus Titration: Determine the virus titer in the supernatant of each well using a standard endpoint dilution assay (e.g., TCID50) or a plaque assay in 96-well plates.
-
Data Analysis: The reduction in virus titer in the presence of the compound is calculated relative to the virus control. The EC50 is the concentration of this compound that reduces the virus yield by 50%.
Cytotoxicity Assay (MTT or Crystal Violet)
It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cells
-
This compound stock solution
-
Cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or Crystal Violet staining solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells (in triplicate). Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
Crystal Violet Assay: Fix the cells with 10% formalin, stain with crystal violet, wash, and then solubilize the dye with a solvent (e.g., 10% acetic acid). Read the absorbance at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound and other antiviral compounds targeting enterovirus replication. By combining antiviral efficacy data with cytotoxicity assessment, researchers can determine the selectivity index (SI = CC50/IC50), a critical parameter in the early stages of antiviral drug development. These assays are fundamental for characterizing the potency and therapeutic window of novel antiviral agents.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Secretory Carrier Membrane Protein 3 Interacts with 3A Viral Protein of Enterovirus and Participates in Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enviroxime in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative that exhibits potent antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses.[1][2][3][4] Its mechanism of action involves the inhibition of viral RNA replication by targeting the non-structural viral protein 3A.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays, along with essential data on its solubility, stability, and working concentrations.
Physicochemical Properties and Solubility
This compound is a white to off-white solid compound.[1] For cell culture applications, it is crucial to prepare a sterile, high-concentration stock solution that can be diluted to the desired final concentration in the culture medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][5][6]
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₄O₃S | [1] |
| Molecular Weight | 358.41 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][5][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (139.51 mM) | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic and water content can affect solubility. | [1] |
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe (optional, for sterilization)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 0.001 L × 358.41 g/mol = 3.5841 mg
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation is observed.[7]
-
-
Sterilization (Optional but Recommended):
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots under the recommended conditions.
-
Storage and Stability of Stock Solutions
Proper storage of this compound stock solutions is critical to maintain its potency and stability.
Table 3: Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -20°C | Up to 1 month | Store in tightly sealed vials to protect from moisture. | [1] |
| -80°C | Up to 6 months | Preferred for long-term storage. Protect from moisture. | [1] |
| 4°C | Not recommended for stock solutions | One study noted storage of a 500 µg/ml stock at 4°C, but long-term stability at this temperature is not well-documented. | [5][6] |
Working Concentrations and Cell Culture Applications
The optimal working concentration of this compound can vary depending on the cell line, virus strain, and the specific experimental setup. It is recommended to perform a dose-response experiment to determine the effective concentration for your system.
Table 4: Reported Working Concentrations of this compound in Cell Culture
| Cell Line(s) | Virus(es) | Effective Concentration (MIC) | Cytotoxicity | Reference |
| L20B, RD | Poliovirus | 0.06 µg/mL | Relatively non-toxic at ≤ 32 µg/mL | [5][6] |
| HeLa, WISH | Rubella virus | 0.125 µg/mL | Morphological changes or cell death at 16 µg/mL in HeLa, WISH, and RD cells. | [5][6] |
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw an aliquot of the frozen this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is important to add the diluted this compound to the culture medium and mix well before applying it to the cells.
-
Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the desired concentration of this compound.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Stock Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Signaling Pathway of this compound Action
Caption: this compound inhibits viral replication by targeting the 3A protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. youtube.com [youtube.com]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Enviroxime-Resistant Viral Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is an antiviral compound known to inhibit the replication of picornaviruses, such as rhinoviruses and enteroviruses, by targeting the viral non-structural protein 3A and the host protein phosphatidylinositol 4-kinase III beta (PI4KB).[1][2][3] The emergence of drug-resistant viral strains is a significant challenge in antiviral drug development. Understanding the mechanisms of resistance and developing methods to generate and characterize resistant mutants are crucial for evaluating the efficacy and longevity of antiviral candidates.
These application notes provide detailed protocols for the generation and characterization of this compound-resistant viral mutants in a laboratory setting. The methods described herein are essential for researchers studying antiviral resistance mechanisms, screening new antiviral compounds, and developing next-generation therapies against picornavirus infections.
Mechanism of Action and Resistance to this compound
This compound's primary mode of action involves the inhibition of viral RNA replication, specifically the synthesis of the positive-sense viral RNA strand.[1][4] This is achieved through its interaction with the viral 3A protein, a small hydrophobic protein involved in the formation of the viral replication complex.[1][5] Additionally, this compound and similar compounds can affect the host factor PI4KB, which is crucial for generating phosphatidylinositol 4-phosphate (PI4P) lipids that are essential for the formation of viral replication organelles.[2][6]
Resistance to this compound typically arises from single amino acid substitutions in the viral 3A protein.[1][7] These mutations can reduce the binding affinity of the drug to the 3A protein or alter the protein's function in a way that bypasses the inhibitory effect of the compound.
Data Presentation: this compound Resistance Mutations
The following table summarizes key mutations in the 3A protein of various picornaviruses that have been reported to confer resistance to this compound. The level of resistance is expressed as the fold-increase in the EC50 (50% effective concentration) value of the mutant virus compared to the wild-type virus.
| Virus | 3A Protein Mutation | Fold Resistance (EC50 Mutant / EC50 Wild-Type) | Reference(s) |
| Human Rhinovirus 14 | Y89H | >10 | [7] |
| Human Rhinovirus 14 | V46A | >10 | [7] |
| Poliovirus Type 1 | A70T | >10 | [7] |
| Coxsackievirus B3 | H57Y | Resistant (exact fold-resistance not specified) | [6] |
Note: The level of resistance can vary depending on the specific assay conditions and the cell line used.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage
This protocol describes the selection of this compound-resistant viral mutants by serially passaging the virus in the presence of increasing concentrations of the drug.
Materials:
-
Virus stock of known titer (e.g., Coxsackievirus B3, Human Rhinovirus 14)
-
Host cell line permissive to the virus (e.g., HeLa, Vero, RD cells)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well and 6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Initial Infection and Drug Treatment: a. Seed host cells in a 96-well plate to form a confluent monolayer. b. Prepare serial dilutions of this compound in cell culture medium. It is recommended to start with a concentration range that brackets the known EC50 of the virus. A typical starting concentration is the EC50 value. c. Infect the cells with the virus at a low multiplicity of infection (MOI) of 0.01 to 0.1. d. Immediately after infection, add the this compound dilutions to the respective wells. Include a no-drug control. e. Incubate the plate at the optimal temperature for viral replication (e.g., 37°C).
-
Observation and Harvesting: a. Monitor the cells daily for the development of cytopathic effect (CPE). b. When CPE is observed in the wells with the highest concentration of this compound that still permits viral replication, harvest the supernatant from these wells. This supernatant contains the virus population for the next passage.
-
Subsequent Passages: a. Use the harvested virus from the previous step to infect fresh monolayers of host cells in a new 96-well plate. b. Treat the infected cells with a range of this compound concentrations, starting from the concentration used in the previous successful passage and increasing in a stepwise manner (e.g., 2-fold or 5-fold increments). c. Repeat the process of infection, drug treatment, observation, and harvesting for multiple passages (typically 10-20 passages). The goal is to gradually select for virus populations that can replicate in the presence of higher concentrations of this compound.
-
Isolation of Resistant Clones: a. After several passages, the virus population should exhibit significant resistance to this compound. b. To isolate clonal populations of resistant virus, perform a plaque assay (see Protocol 2) using the virus from the final passage in the presence of a high concentration of this compound. c. Pick individual plaques and amplify them in fresh cell cultures to generate clonal stocks of resistant virus.
-
Sequencing and Characterization: a. Extract viral RNA from the resistant clones. b. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the 3A protein. c. Sequence the PCR products to identify mutations that may be responsible for the resistant phenotype. d. Characterize the level of resistance of the clonal isolates using a plaque reduction assay (see Protocol 3).
Protocol 2: Plaque Assay for Viral Titer and Isolation of Clonal Populations
This protocol is used to determine the concentration of infectious virus particles (plaque-forming units, PFU/mL) and to isolate individual viral clones.
Materials:
-
Virus sample
-
Confluent monolayer of host cells in 6-well plates
-
Cell culture medium
-
Serum-free medium for dilutions
-
Overlay medium (e.g., 0.5% agarose or methylcellulose in cell culture medium)
-
Neutral red solution (for visualization of plaques)
-
PBS (phosphate-buffered saline)
Procedure:
-
Serial Dilution of Virus: a. Prepare ten-fold serial dilutions of the virus stock in serum-free medium (e.g., 10^-1 to 10^-8).
-
Infection of Cells: a. Remove the growth medium from the 6-well plates containing the confluent cell monolayers. b. Wash the cell monolayers once with PBS. c. Inoculate duplicate wells with 100 µL of each viral dilution. d. Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Overlay Application: a. After the adsorption period, aspirate the inoculum from the wells. b. Gently add 2 mL of overlay medium to each well. c. Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubation: a. Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: a. Once plaques are visible, add 1 mL of neutral red solution to each well and incubate for 2-4 hours at 37°C. b. Carefully remove the neutral red and the overlay. c. Count the number of plaques in the wells that have between 20 and 100 well-defined plaques. d. Calculate the viral titer (PFU/mL) using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)
-
Plaque Picking for Clonal Isolation: a. To isolate a clonal virus population, use a sterile pipette tip to pick a well-isolated plaque from a plate without stain. b. Place the agarose plug containing the plaque into a tube with 1 mL of cell culture medium. c. Vortex to release the virus. This solution can then be used to infect fresh cells and amplify the clonal virus stock.
Protocol 3: Plaque Reduction Assay for Quantifying Antiviral Resistance
This protocol is used to determine the EC50 value of an antiviral compound and to quantify the level of resistance of a viral mutant.
Materials:
-
Wild-type and mutant virus stocks of known titers
-
Confluent monolayer of host cells in 24-well or 48-well plates
-
Cell culture medium
-
This compound (or other antiviral compound)
-
Overlay medium
-
Neutral red solution
Procedure:
-
Prepare Drug Dilutions: a. Prepare a series of twofold dilutions of this compound in cell culture medium. The concentration range should span from well below to well above the expected EC50 values for both the wild-type and mutant viruses.
-
Infection and Drug Treatment: a. Dilute the wild-type and mutant virus stocks to a concentration that will produce approximately 50-100 plaques per well. b. Pre-incubate equal volumes of the diluted virus with the various concentrations of this compound for 1 hour at 37°C. c. Inoculate the cell monolayers with the virus-drug mixtures. Include a no-drug control for each virus.
-
Overlay and Incubation: a. Following a 1-hour adsorption period, remove the inoculum and add the overlay medium. b. Incubate the plates until plaques are clearly visible.
-
Plaque Counting and Data Analysis: a. Stain the cells with neutral red and count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. c. Plot the percentage of plaque reduction against the logarithm of the drug concentration. d. Determine the EC50 value, which is the concentration of the drug that reduces the number of plaques by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate Fold Resistance: a. The fold resistance of the mutant virus is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus. Fold Resistance = EC50 (mutant) / EC50 (wild-type)
Visualizations
Experimental Workflow for Generating this compound-Resistant Mutants
Caption: Workflow for generating and characterizing this compound-resistant viral mutants.
Logical Relationship of this compound Action and Resistance
Caption: this compound's targets and the mechanism of viral resistance via 3A mutation.
References
- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that this compound targets multiple components of the rhinovirus 14 replication complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Viral RNA with In Situ Hybridization in the Presence of Enviroxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enviroxime is a benzimidazole derivative that has been identified as a potent inhibitor of rhinovirus and enterovirus replication.[1][2][3] Its mechanism of action involves the targeting of the viral non-structural protein 3A, a key component of the viral replication complex.[1][2][3][4] this compound's interaction with the 3A protein disrupts the initiation of viral plus-strand RNA synthesis, thereby inhibiting viral replication.[1][3] This document provides detailed protocols for utilizing in situ hybridization (ISH) to visualize and quantify the effects of this compound on viral RNA within infected cells, offering a powerful tool for antiviral research and drug development.
Mechanism of Action of this compound
This compound exerts its antiviral activity by specifically targeting the 3A protein of picornaviruses. The 3A protein is known to play a crucial role in the formation of the viral replication complex and the synthesis of viral RNA.[4] this compound's binding to the 3A protein leads to a preferential inhibition of the synthesis of the positive-strand viral RNA.[1] This disruption of the viral replication cycle ultimately leads to a reduction in viral progeny.
Caption: Mechanism of this compound Action on Picornavirus Replication.
Quantitative Data Summary
The following tables summarize the quantitative data on the antiviral activity of this compound against various viruses.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Poliovirus | RD | Plaque Reduction | 0.06 | [5] |
| Poliovirus | L20B | Plaque Reduction | 0.06 | [5] |
| Rubella Virus | HeLa | Not Specified | 0.125 | [5] |
| Rubella Virus | WISH | Not Specified | 0.125 | [5] |
| Human Rhinovirus 14 | HeLa | Not Specified | Mutants selected at 1 µg/mL | [1][3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Minimal Toxic Concentration (MTC) (µg/mL) | Reference |
| HeLa | 16 | [5] |
| WISH | 16 | [5] |
| RD | 16 | [5] |
| L20B | 32 | [5] |
Experimental Protocols
This section provides a detailed protocol for using in situ hybridization to assess the effect of this compound on viral RNA levels in infected cells.
Experimental Workflow
The overall workflow involves infecting cells, treating them with this compound, and then performing in situ hybridization to detect viral RNA.
Caption: Workflow for this compound Efficacy Testing using ISH.
Protocol: In Situ Hybridization for Viral RNA Detection
This protocol is a general guideline and may require optimization based on the specific virus, cell type, and probe used.
Materials:
-
Virus-infected cells grown on coverslips
-
This compound stock solution
-
Phosphate-buffered saline (PBS), RNase-free
-
4% Paraformaldehyde (PFA) in PBS, RNase-free
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer
-
Labeled antisense viral RNA probe (e.g., DIG-labeled)
-
Labeled sense viral RNA probe (negative control)
-
Stringency wash buffers (e.g., SSC buffers of varying concentrations)
-
Blocking solution
-
Antibody against the probe label (e.g., anti-DIG antibody conjugated to AP or HRP)
-
Detection substrate (e.g., NBT/BCIP for AP or a fluorescent substrate)
-
Mounting medium
-
RNase-free water and reagents
Procedure:
-
Cell Culture, Infection, and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
At the desired time post-infection, treat the cells with varying concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration.
-
-
Fixation:
-
Wash the cells twice with ice-cold RNase-free PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with RNase-free PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with RNase-free PBS.
-
-
Pre-hybridization:
-
Incubate the cells with hybridization buffer for 1-2 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.
-
-
Hybridization:
-
Dilute the labeled antisense and sense (control) viral RNA probes in pre-warmed hybridization buffer.
-
Denature the probes by heating at 80-95°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer and add the probe solution to the coverslips.
-
Incubate overnight at the hybridization temperature in a humidified chamber.
-
-
Stringency Washes:
-
Perform a series of washes with pre-warmed stringency wash buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.
-
-
Immunodetection:
-
Wash the cells with a suitable buffer (e.g., MABT).
-
Block non-specific binding sites by incubating with a blocking solution for 1-2 hours at room temperature.
-
Incubate with the enzyme-conjugated antibody against the probe label (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash several times with buffer to remove unbound antibody.
-
-
Signal Detection:
-
For chromogenic detection, incubate with the appropriate substrate until the desired color intensity is reached. Stop the reaction by washing with water.
-
For fluorescent detection, incubate with a fluorescent substrate according to the manufacturer's instructions.
-
-
Mounting and Imaging:
-
Counterstain the nuclei if desired (e.g., with DAPI).
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the results using a microscope equipped for bright-field or fluorescence imaging.
-
Data Analysis and Interpretation
-
Qualitative Analysis: Observe the localization and intensity of the viral RNA signal in this compound-treated cells compared to untreated controls. A reduction in signal intensity in treated cells indicates inhibition of viral RNA replication.
-
Quantitative Analysis: Use image analysis software to quantify the intensity of the hybridization signal per cell. This will provide a quantitative measure of the dose-dependent effect of this compound on viral RNA levels. The sense probe should not produce a significant signal.
Conclusion
In situ hybridization is a valuable technique for elucidating the antiviral mechanism of compounds like this compound. By directly visualizing and quantifying viral RNA within infected cells, researchers can gain a deeper understanding of how these drugs interfere with the viral life cycle. The protocols and information provided here serve as a comprehensive guide for utilizing ISH to study the effects of this compound and other antiviral agents that target viral RNA replication.
References
- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
Application of Enviroxime in High-Throughput Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative that has demonstrated potent antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other significant human diseases. Its mechanism of action involves the specific targeting of the viral non-structural protein 3A, a key player in the viral replication process. This unique target makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel antiviral agents. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the function of the viral protein 3A and its precursor, 3AB.[1][2] The 3A protein is a small hydrophobic protein that plays a crucial role in the formation of the viral replication complex. It is involved in the rearrangement of host cell membranes to create a scaffold for viral RNA synthesis.[1][2] this compound has been shown to selectively inhibit the synthesis of the positive-strand viral RNA.[3][4] While the precise molecular interactions are still under investigation, it is understood that this compound's binding to the 3A protein disrupts its function, thereby halting viral replication. The viral protein 3A is known to interact with host cell factors such as GBF1 and PI4KB to modulate the host secretory pathway and recruit lipids to the replication organelles. By targeting 3A, this compound effectively blocks these essential virus-host interactions.
Data Presentation
The antiviral activity of this compound and its analogs has been quantified against various picornaviruses in different cell lines. The following table summarizes key quantitative data, including the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are critical for assessing the potency and therapeutic index of the compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Poliovirus | L20B | 0.06 µg/mL | 32 µg/mL | 533 | [5] |
| This compound | Poliovirus | RD | 0.06 µg/mL | 16 µg/mL | 267 | [5] |
| This compound | Rubella Virus | HeLa | 0.125 µg/mL | 16 µg/mL | 128 | [5] |
| This compound | Rubella Virus | WISH | 0.125 µg/mL | 16 µg/mL | 128 | [5] |
Experimental Protocols
High-Throughput Screening (HTS) using Cytopathic Effect (CPE) Inhibition Assay
This protocol outlines a cell-based HTS assay to screen for antiviral compounds that inhibit virus-induced cytopathic effect (CPE).
a. Materials:
-
HeLa or other susceptible cell lines
-
Rhinovirus or other sensitive picornavirus
-
This compound (as a positive control)
-
Test compounds library
-
Cell culture medium (e.g., MEM with 2% FBS)
-
96-well or 384-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
b. Protocol:
-
Cell Plating: Seed HeLa cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of test compounds and this compound in cell culture medium. Add the compounds to the designated wells of the cell plates. Include wells with no compound as virus controls and wells with neither virus nor compound as cell controls.
-
Virus Infection: Dilute the virus stock in cell culture medium to a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Add the virus to all wells except the cell control wells.
-
Incubation: Incubate the plates at the optimal temperature for virus replication (e.g., 33°C for many rhinoviruses) for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Viability Assay: On the day of analysis, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC50 value, which is the concentration of the compound that inhibits viral CPE by 50%.
Plaque Reduction Assay
This assay is used to determine the EC50 of a compound by quantifying the reduction in the number of viral plaques.
a. Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates
-
Virus stock
-
This compound and test compounds
-
Overlay medium (e.g., MEM containing 0.5% agarose or Avicel)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
b. Protocol:
-
Cell Preparation: Seed cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Prepare serial dilutions of the antiviral compounds. Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at the optimal temperature for the virus for 2-5 days, until visible plaques are formed.
-
Staining: Aspirate the overlay and fix the cells with a solution such as 10% formalin. After fixation, stain the cells with crystal violet solution. The living cells will take up the stain, while the areas of dead cells (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[6][7]
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.
a. Materials:
-
Susceptible cell line
-
This compound and test compounds
-
Cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo®)
b. Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density.
-
Compound Addition: Add serial dilutions of the test compounds and this compound to the cells. Include wells with no compound as cell controls.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Measure cell viability using a suitable assay kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.[1]
Visualizations
Caption: High-Throughput Screening Workflow for Antiviral Compounds.
Caption: Mechanism of Action of this compound.
Caption: Rhinovirus 3A Protein Interaction with Host Cell Factors.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. google.com [google.com]
- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 7. Amino Acid Changes in Proteins 2B and 3A Mediate Rhinovirus Type 39 Growth in Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Enviroxime Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Enviroxime for in vivo studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Researchers often face challenges with compound precipitation or achieving the desired concentration of this compound for in vivo administration. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Solution(s) |
| Precipitation upon addition of aqueous solution (e.g., saline). | This compound is poorly soluble in aqueous solutions. The addition of an anti-solvent (like saline or water) can cause the drug to crash out of the organic solvent in which it was initially dissolved. | 1. Ensure the initial stock solution in an organic solvent (like DMSO) is fully dissolved before adding co-solvents. 2. Add the aqueous solution slowly while vortexing or stirring continuously. 3. Consider using a formulation with a higher percentage of co-solvents (e.g., PEG300) or a different vehicle altogether, such as corn oil or a cyclodextrin-based solution.[1] |
| Phase separation or cloudiness in the final formulation. | The components of the vehicle are not fully miscible at the given ratios, or the drug concentration exceeds its solubility limit in the final mixture. | 1. Gentle heating (e.g., to 37°C) and/or sonication can help to create a homogenous solution.[1] 2. Prepare the formulation by adding each solvent one by one with thorough mixing after each addition to ensure homogeneity.[1] 3. If the issue persists, a different formulation vehicle may be necessary. |
| Difficulty achieving the desired high concentration for dosing. | The intrinsic solubility of this compound is low, limiting the maximum achievable concentration in many common vehicle systems. | 1. Optimize the co-solvent formulation. A combination of DMSO, PEG300, and a surfactant like Tween-80 is often effective for poorly soluble compounds. 2. Explore alternative formulation strategies such as the use of cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug to enhance its aqueous solubility.[1] 3. For oral administration, formulation in corn oil can be a viable option.[1] |
| Toxicity or adverse effects observed in animal models. | The vehicle itself, particularly at high concentrations of certain solvents like DMSO, can cause toxicity. | 1. Minimize the percentage of DMSO in the final formulation. Typically, for in vivo studies, the concentration of DMSO should be kept as low as possible. 2. Ensure that the vehicle components (e.g., PEG300, Tween-80) are of a high grade suitable for animal administration. 3. Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced effects and compound-specific toxicity. |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of individual solvents is not extensively published. However, the following table summarizes the available information on its solubility in various solvents and formulation vehicles.
| Solvent/Vehicle | Solubility | Notes |
| Formulations for in vivo use: | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.49 mM) | A clear solution can be achieved.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.49 mM) | A clear solution can be achieved.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.49 mM) | A clear solution suitable for oral administration.[1] |
| Individual Solvents: | ||
| DMSO | Soluble | Qualitative data. |
| Methanol | Slightly soluble, requires heating | Qualitative data. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an in vivo formulation for this compound?
A common and effective starting point is a co-solvent formulation. A widely used vehicle for poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween-80, and a physiological solution like saline. A specific formulation that has been shown to be effective for this compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a concentration of at least 1.25 mg/mL.[1]
Q2: I am seeing precipitation when I add my this compound/DMSO stock to my aqueous buffer. What can I do?
This is a common issue known as "crashing out." To mitigate this, you can try the following:
-
Use a co-solvent system: Instead of adding the DMSO stock directly to the buffer, first dilute it with a water-miscible co-solvent like PEG300. Then, slowly add the aqueous component to this mixture while vortexing.
-
Increase the proportion of organic co-solvents: If your experimental design allows, a higher percentage of PEG300 or other organic solvents can help maintain solubility.
-
Consider alternative formulations: Cyclodextrins, such as SBE-β-CD, are specifically designed to enhance the aqueous solubility of hydrophobic drugs and can be a good alternative.[1]
Q3: Are there any general tips for preparing formulations with multiple components?
Yes. The order of addition and thorough mixing are crucial. For a co-solvent system like DMSO/PEG300/Tween-80/saline, a good practice is to:
-
Start by dissolving the this compound in the smallest required volume of DMSO to create a concentrated stock solution.
-
Add the PEG300 to the DMSO stock and mix thoroughly.
-
Add the Tween-80 and ensure the solution is homogenous.
-
Finally, add the saline dropwise while continuously mixing.[1]
Q4: My compound is still not dissolving. What other techniques can I explore?
For challenging compounds, you may need to consider more advanced formulation strategies. While not specifically documented for this compound, techniques used for other poorly soluble benzimidazole derivatives include:
-
Solid dispersions: This involves dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate and solubility.
-
Hydrotropy: This technique uses hydrotropic agents (e.g., sodium citrate, urea) to enhance the aqueous solubility of poorly soluble drugs.
-
Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve its dissolution rate.
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Injection
This protocol describes the preparation of a 1.25 mg/mL solution of this compound in a vehicle containing DMSO, PEG300, Tween-80, and saline.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the required volume of DMSO to achieve a concentration of 12.5 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the final 1.25 mg/mL formulation (example for 1 mL total volume).
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Slowly add 450 µL of saline to the mixture while vortexing.
-
The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with an this compound concentration of 1.25 mg/mL.
-
-
Final Check.
-
Visually inspect the final solution for any signs of precipitation or phase separation. If the solution is not clear, it may require gentle warming or sonication.
-
Administer the formulation to the animals as soon as possible after preparation.
-
Protocol 2: Preparation of this compound with a Cyclodextrin Vehicle
This protocol outlines the preparation of a 1.25 mg/mL solution of this compound using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
20% (w/v) SBE-β-CD in Saline, sterile solution
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
Follow step 1 from Protocol 1.
-
-
Prepare the final 1.25 mg/mL formulation (example for 1 mL total volume).
-
In a new sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Vortex thoroughly until the solution is clear and homogenous.
-
The final solution will have a composition of 10% DMSO and 90% (20% SBE-β-CD in Saline), with an this compound concentration of 1.25 mg/mL.
-
-
Final Check.
-
Visually inspect the final solution for clarity.
-
Use the formulation promptly after preparation.
-
Visualizations
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound formulations for in vivo studies.
Mechanism of Action of this compound
Caption: this compound inhibits viral RNA synthesis by targeting the viral 3A protein.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Enviroxime concentration to minimize cytotoxicity
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Enviroxime in experimental settings, with a focus on minimizing cytotoxicity while maximizing antiviral efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a substituted benzimidazole derivative with potent antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its primary mechanism of action involves the inhibition of viral RNA synthesis.[3] this compound targets the viral non-structural protein 3A and its precursor 3AB.[4][5][6] This interaction disrupts the formation or function of the viral replication complex, which is essential for synthesizing new viral RNA.[3][4] Specifically, it has been shown to preferentially inhibit the synthesis of the viral plus-strand RNA.[5] Some this compound-like compounds have also been found to target the host cell's phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a factor required for the viral replication process.[4][7]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a markedly hydrophobic and water-insoluble compound.[8] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[9] For example, a stock solution of 500 µg/ml in DMSO can be prepared and stored at 4°C.[9] When preparing working dilutions in your cell culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound depends on the specific virus and cell line being used. Based on published data, a good starting point for assessing antiviral activity is in the low micromolar or nanogram per milliliter range. For instance, the 50% inhibitory concentration (IC50) for poliovirus type 1 was reported as 0.2 µmol/l, and the minimal inhibitory concentration (MIC) for poliovirus was 0.06 µg/ml, and 0.125 µg/ml for rubella virus.[9][10][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: What are the known cytotoxic concentrations of this compound?
A4: The cytotoxicity of this compound varies between different cell lines. Generally, it is considered relatively non-toxic at effective antiviral concentrations.[9] For example, one study found that concentrations of 32 µg/ml or less were not significantly toxic to several cell lines.[9][11] However, in HeLa, WISH, and RD cells, concentrations of 16 µg/ml induced morphological changes or cell death.[9] It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window.
Q5: How do I determine the Therapeutic Index (TI) and what does it signify?
A5: The Therapeutic Index (TI) is a quantitative measure of the safety of a drug. It is calculated as the ratio of the cytotoxic concentration to the effective concentration (TI = CC50 / IC50). A higher TI value indicates a wider margin of safety between the concentration at which the drug is effective and the concentration at which it is toxic to cells.[9][11] For this compound, the TI against poliovirus has been reported to be 54, while against Rubella virus it was 14, both of which suggest a good safety margin for in vitro studies.[9][11]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed even at low this compound concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Your cell line may be particularly sensitive to this compound.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 value for your specific cell line. This will help you establish a baseline for toxicity. Always run a "cells + vehicle (DMSO)" control to ensure the solvent is not the cause of toxicity.
-
-
Possible Cause 2: Sub-optimal Cell Culture Conditions. Stressed cells are often more susceptible to drug-induced toxicity.
-
Possible Cause 3: Formulation Issues. Due to its poor water solubility, this compound might precipitate in the culture medium, leading to concentrated microcrystals that can be highly toxic to cells.
-
Solution: Consider using a liposomal formulation of this compound. Incorporating this compound into liposomes has been shown to decrease its cytotoxicity by 10- to 50-fold while maintaining its antiviral efficacy.[8]
-
Problem 2: The expected antiviral effect is not being observed.
-
Possible Cause 1: Insufficient Drug Concentration. The concentration of this compound may be too low to effectively inhibit viral replication in your system.
-
Solution: Perform a dose-response curve to determine the IC50 for your specific virus and cell line. Start from a low concentration and titrate up to a concentration approaching the CC50 value.
-
-
Possible Cause 2: Drug Resistance. The viral strain you are using may have mutations that confer resistance to this compound. Resistance mutations have been mapped to the 3A coding region of the viral genome.[4][5]
-
Solution: If possible, sequence the 3A region of your virus to check for known resistance mutations. Consider testing this compound in combination with other antiviral agents that have a different mechanism of action. For example, combining this compound with disoxaril has been shown to have a synergistic antiviral effect against poliovirus.[10][15]
-
-
Possible Cause 3: Timing of Drug Addition. The timing of drug addition relative to infection is critical for antivirals that target replication.
-
Solution: Ensure that this compound is added to the cell cultures either before or at the time of infection to effectively inhibit the early stages of viral RNA synthesis.
-
Problem 3: Inconsistent results in cytotoxicity or antiviral assays.
-
Possible Cause 1: Inconsistent Cell Seeding. Variation in the number of cells seeded per well can lead to significant variability in assay results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent technique for seeding all wells.
-
-
Possible Cause 2: Assay Variability. The chosen assay may have inherent variability or may not be suitable for your experimental setup.
-
Solution: Choose a robust and reproducible assay. For cytotoxicity, assays that measure metabolic activity (like MTT) can sometimes be confounded by compounds that affect metabolism without causing cell death.[16] Consider using a multi-parametric approach, for instance, combining a viability assay with a cytotoxicity assay that measures membrane integrity (like LDH release).[17]
-
-
Possible Cause 3: Reagent Quality. The quality and storage of this compound and other reagents can affect their stability and activity.
-
Solution: Store the this compound stock solution as recommended (e.g., at -20°C or -80°C for long-term storage).[6] Avoid repeated freeze-thaw cycles. Use fresh media and supplements for all experiments.
-
Data Presentation: this compound Activity Profile
The following table summarizes key quantitative data for this compound from published literature. Note that these values can vary depending on the specific experimental conditions, cell lines, and viral strains used.
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | Poliovirus Type 1 | FL | 0.2 µmol/L | [10] |
| MIC | Poliovirus | L20B, RD | 0.06 µg/mL | [9][11] |
| MIC | Rubella Virus | HeLa, WISH | 0.125 µg/mL | [9][11] |
| Cytotoxicity | HeLa, WISH, RD | - | 16 µg/mL (induced cell death) | [9] |
| Cytotoxicity | L20B | - | 32 µg/mL (no cytotoxic effect) | [9] |
| Therapeutic Index (TI) | Poliovirus | L20B, RD | 54 | [9][11] |
| Therapeutic Index (TI) | Rubella Virus | HeLa, WISH | 14 | [9][11] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay
This protocol is used to measure the cytotoxicity of this compound by assessing its effect on the metabolic activity of cultured cells.[18]
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "cells only" control (medium without compound or vehicle).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).
Protocol 2: Determination of 50% Inhibitory Concentration (IC50) via Plaque Reduction Assay
This protocol determines the concentration of this compound required to inhibit virus-induced plaque formation by 50%.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayers of a susceptible cell line
-
Virus stock with a known titer (PFU/mL)
-
This compound stock solution
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium.
-
Infection: Remove the growth medium from the cells. Infect the monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1 hour to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the prepared this compound dilutions to the respective wells. Include a "virus only" control (no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, ensuring that new infections are localized and form discrete plaques.
-
Incubation: Incubate the plates at 37°C for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).
-
Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) clear.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Signaling & Experimental Pathways
Caption: Proposed mechanism of this compound action on picornavirus replication.
Caption: Workflow for optimizing this compound concentration.
Caption: Relationship between this compound concentration, efficacy, and cytotoxicity.
References
- 1. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H18N4O3S | CID 5748733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphatidylinositol 4-kinase III beta is a target of this compound-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity against rhinoviruses, toxicity, and delivery in aerosol of this compound in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing the Cell Culture Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Cytotoxicity of the synergistic antienteroviral combination of this compound and disoxaril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kosheeka.com [kosheeka.com]
Technical Support Center: Overcoming Low Reproducibility in Enviroxime Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of low reproducibility in experiments involving the antiviral agent Enviroxime. This resource is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to variability in this compound experiments.
Q1: Why am I seeing significant variation in the EC50 values for this compound between experiments?
A1: Fluctuations in the half-maximal effective concentration (EC50) are a common challenge and can stem from several sources:
-
Cell Line Variability: Different cell lines, and even different passages of the same cell line, can exhibit varying susceptibility to viral infection and metabolic rates. This can impact the apparent efficacy of this compound. One study noted that the sensitivity of a virus to this compound varied between experiments, which may be due to differences between batches of cells[1]. It is crucial to use cells at a consistent passage number and confluency.
-
Virus Stock Titer and Strain Differences: The titer of your viral stock can degrade over time with repeated freeze-thaw cycles. Always use a freshly thawed and accurately titered virus stock for each experiment. Additionally, different strains or clinical isolates of the same virus can have inherent differences in their susceptibility to this compound.
-
Compound Preparation and Stability: this compound stock solutions should be prepared fresh when possible. If stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed, moisture-free environment[2]. Degradation of the compound will lead to a decrease in potency and thus a higher apparent EC50.
-
Assay-Specific Parameters: Minor variations in incubation times, media composition, and the specific endpoint measurement used (e.g., CPE inhibition vs. viral RNA yield reduction) can all contribute to shifts in EC50 values. For instance, one study observed a 10-fold higher EC50 in a human intestinal organoid model compared to RD cells, highlighting the impact of the model system[3].
Q2: My cytotoxicity (CC50) values for this compound are inconsistent. What could be the cause?
A2: Inconsistent 50% cytotoxic concentration (CC50) values are often related to the health and metabolic state of the host cells.
-
Cell Plating Density: The initial number of cells seeded can significantly affect their growth rate and metabolic activity, which in turn influences their susceptibility to cytotoxic effects. Ensure consistent cell seeding density across all wells and experiments.
-
Metabolic Activity of Cells: The MTT assay, a common method for determining cytotoxicity, measures mitochondrial metabolic activity. Factors that alter cellular metabolism, such as nutrient depletion in the culture medium or cell stress, can lead to variable results that may not accurately reflect cell death.
-
Assay Endpoint: Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, ATP levels, metabolic activity). The choice of assay can influence the CC50 value. Ensure you are using a consistent assay and are aware of its underlying principles.
Q3: I am not observing the expected antiviral activity of this compound. What should I check?
A3: A lack of expected antiviral activity can be due to several factors, from the compound itself to the experimental setup.
-
Compound Integrity: Verify the source and purity of your this compound. If possible, confirm its identity and purity using analytical methods. As mentioned, improper storage can lead to degradation[2].
-
Mechanism of Action Considerations: this compound targets the viral non-structural protein 3A, which in turn interacts with the host cell factor Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) to create a suitable environment for viral replication. The expression and activity of PI4KIIIβ can vary between cell types, potentially affecting this compound's efficacy.
-
Development of Viral Resistance: Picornaviruses can develop resistance to this compound through mutations in the 3A coding region[4][5]. If you are passaging the virus in the presence of the compound, you may be selecting for resistant variants. Sequence the 3A region of your viral stock to check for known resistance mutations.
-
Incorrect Assay Conditions: Ensure that the concentration of this compound used is appropriate for the virus and cell line being tested. Review your assay protocol for any potential errors in dilution calculations or procedural steps.
Q4: How can I improve the overall reproducibility of my this compound experiments?
A4: Improving reproducibility requires careful attention to detail and standardization of your experimental procedures.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of your experiments, including cell culture maintenance, virus stock preparation and titration, compound handling, and assay procedures.
-
Consistent Reagents and Materials: Use the same lot of reagents (e.g., cell culture media, serum, assay kits) whenever possible. If you must switch to a new lot, perform a bridging experiment to ensure consistency.
-
Regular Cell Line Authentication: Periodically verify the identity of your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.
-
Control Experiments: Include appropriate positive and negative controls in every experiment. A positive control (a compound with known activity against the virus) can help validate the assay, while a negative control (vehicle-treated cells) provides a baseline.
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including cell passage number, virus titer, compound preparation details, and any deviations from the SOP.
Quantitative Data Summary
The reported potency and cytotoxicity of this compound can vary significantly across different studies, viruses, and cell lines, highlighting the challenge of reproducibility. The following tables summarize some of the reported values.
Table 1: Reported EC50 Values of this compound against Various Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Enterovirus D68 | RD | 0.01 - 0.3 | [6] |
| Enterovirus 71 | RD | 0.06 ± 0.001 | [3] |
| Enterovirus 71 | HIOs | 0.4 ± 0.2 | [3] |
| Poliovirus | Not Specified | ~0.2 (0.06 µg/ml) | [1] |
| Rhinovirus | Not Specified | Not Specified | [7] |
Table 2: Reported CC50 Values of this compound in Various Cell Lines
| Cell Line | CC50 (µg/ml) | Reference |
| HeLa | 16 | [1] |
| WISH | 16 | [1] |
| RD | 16 | [1] |
| L20B | 32 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments used in the evaluation of this compound.
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer (PFU/ml)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of the experiment.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Dilution: Dilute the virus stock in cell culture medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Include a "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Compound Addition: After adsorption, remove the virus inoculum and add the different concentrations of this compound to the respective wells. For the virus control well, add medium without the compound.
-
Overlay: Add the overlay medium to each well and allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells.
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay determines the concentration of a compound that reduces the viability of cultured cells by 50% (CC50).
Materials:
-
Host cells in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include "cell control" wells with medium only (no compound).
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Signaling Pathway
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Treatment of Enterovirus-D68 and Rhinovirus Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in Enviroxime plaque assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Enviroxime plaque assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antiviral compound that primarily exhibits activity against picornaviruses, such as rhinoviruses and enteroviruses. Its mechanism of action involves the inhibition of viral RNA synthesis.[1] this compound targets the viral non-structural protein 3A, which is a key component of the viral replication complex.[2][3][4] By interfering with the function of the 3A protein, this compound disrupts the formation of replication organelles, which are essential for the multiplication of the virus.[2][4]
Q2: What is a plaque assay and what is it used for in the context of this compound?
A plaque assay is a standard virological technique used to quantify the number of infectious virus particles in a sample.[5] In the context of this compound, a plaque reduction assay is typically performed. This assay measures the concentration of the antiviral compound required to reduce the number of plaques by a certain percentage (e.g., 50%, referred to as the IC50).[6] This allows for the determination of the antiviral potency of this compound.
Q3: What are the common sources of inconsistent results in plaque assays?
Inconsistent results in plaque assays can arise from various factors, including:
-
Cellular Factors: Health and confluency of the cell monolayer, cell type susceptibility to the virus.
-
Viral Factors: Titer and viability of the virus stock, presence of viral mutants.[7]
-
Assay Parameters: Inaccurate virus dilutions, improper incubation times and conditions, and the type and concentration of the overlay medium.[7][8]
-
Technical Variability: Inconsistent pipetting, improper washing of the cell monolayer, and moving plates before the overlay has solidified.[8]
-
Contamination: Bacterial or fungal contamination can interfere with cell growth and plaque formation.[8]
Q4: Can the solvent for this compound (DMSO) affect the plaque assay?
Yes, dimethyl sulfoxide (DMSO), the solvent typically used to dissolve this compound, can influence plaque assay results. At certain concentrations, DMSO has been shown to enhance the size and number of plaques for some viruses.[9] It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as used for this compound) in your experiments to account for any effects of the solvent on plaque formation.
Troubleshooting Guides
Issue 1: No Plaques or Very Few Plaques Observed
| Possible Cause | Troubleshooting Steps |
| Inactive or Low-Titer Virus Stock | - Use a fresh, validated virus stock with a known titer.- Avoid repeated freeze-thaw cycles of the virus stock. |
| Incorrect Virus Dilution | - Prepare a fresh serial dilution of the virus.- Include a wider range of dilutions in your experiment. |
| Resistant Virus | - If you have passaged the virus in the presence of this compound, you may have selected for resistant mutants. Sequence the 3A region of the viral genome to check for mutations. |
| Sub-optimal Cell Conditions | - Ensure the cell monolayer is confluent and healthy at the time of infection.- Use cells at a low passage number. |
| This compound Concentration Too High | - Perform a dose-response experiment to determine the optimal concentration range for this compound. |
Issue 2: Inconsistent Plaque Size and Morphology (Fuzzy or Irregular Plaques)
| Possible Cause | Troubleshooting Steps |
| Cell Monolayer Detachment | - Handle the plates gently during washing and media changes.- Ensure the overlay is at the correct temperature before adding it to the wells to avoid cell damage. |
| Overlay Issues | - Optimize the concentration of the overlay medium (e.g., agarose, methylcellulose).[7]- Ensure the overlay is evenly distributed across the well. |
| Movement of Plates | - Do not disturb the plates after adding the overlay until it has completely solidified.[7] |
| DMSO Effects | - Titrate the concentration of DMSO in your vehicle control to observe its effect on plaque morphology. Some studies have shown that DMSO can increase plaque clarity for certain viruses.[10] |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrate your pipettes regularly.- Use fresh pipette tips for each dilution and replicate. |
| Uneven Cell Seeding | - Ensure cells are evenly suspended before seeding to achieve a uniform monolayer in each well. |
| Edge Effects | - To minimize evaporation, do not use the outer wells of the plate for the assay, or fill them with sterile PBS. |
| Inconsistent Incubation | - Ensure consistent temperature and CO2 levels in the incubator. |
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound against Poliovirus Type 1.
| Compound | Virus | Cell Line | IC50 (µM) |
| This compound | Poliovirus Type 1 (Mahoney) | FL cells | 0.2 |
Data sourced from Nikolaeva L, Galabov AS. Acta Virol. 1999 Oct;43(5):303-11.[6]
Experimental Protocols
This compound Plaque Reduction Assay Protocol
This protocol provides a general framework for performing a plaque reduction assay to determine the antiviral activity of this compound. Optimization of cell type, virus titer, and this compound concentration may be required for specific picornaviruses.
Materials:
-
Susceptible host cells (e.g., HeLa, Vero, FL cells)
-
Picornavirus stock of known titer
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., 1.2% Avicel, 0.6% Agarose, or 1.2% Methylcellulose in 2x culture medium)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
-
Sterile 6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in cell culture medium. Also, prepare a vehicle control containing the same concentration of DMSO as the highest concentration of this compound used.
-
-
Virus Dilution and Infection:
-
On the day of the experiment, prepare a dilution of the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells by adding the diluted virus to each well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
This compound Treatment and Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Overlay the cells with an equal volume of overlay medium that has been pre-warmed to 37°C.
-
Allow the overlay to solidify at room temperature before moving the plates.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
-
Plaque Visualization:
-
Fix the cells by adding formalin to each well and incubating for at least 4 hours.
-
Gently remove the overlay and the formalin.
-
Stain the cell monolayer with Crystal Violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits picornavirus replication by targeting the viral 3A protein.
Troubleshooting Workflow for Inconsistent Plaque Assay Results
Caption: A logical workflow for troubleshooting inconsistent results in plaque assays.
References
- 1. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picornaviruses: A View from 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picornaviruses: a view from 3A | Publication | The Pirbright Institute [pirbright.ac.uk]
- 4. Picornaviruses: A View from 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plaque formation with simian virus 40: enhancement by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide enhancement of phlebotomus fever virus plaque formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enviroxime Stability and Degradation in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Enviroxime in solution. All information is presented in a practical question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like many benzimidazole derivatives, this compound's chemical structure, which includes a benzimidazole core, an oxime, and a sulfonamide group, is susceptible to degradation under certain environmental conditions.[1][2] Oxidative conditions can also contribute to its degradation.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: this compound is reported to be soluble in DMSO but not in water.[3] For optimal stability, it is recommended to prepare stock solutions in anhydrous, high-quality DMSO. These stock solutions should be stored in tightly sealed vials at -20°C or -80°C for long-term storage (months to years) and protected from light.[3][4] For short-term storage (days to weeks), 0-4°C can be used.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, this compound may undergo several degradation pathways:
-
Hydrolysis: The oxime and sulfonamide functional groups can be susceptible to hydrolysis, particularly at non-neutral pH values (acidic or alkaline conditions).[2]
-
Photodegradation: Benzimidazole derivatives are often sensitive to light.[5] Exposure to UV or even ambient light can lead to the formation of photodegradation products.
-
Oxidation: The imidazole ring and other parts of the molecule can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[6]
Q4: Are the degradation products of this compound known to be active or toxic?
A4: There is currently limited publicly available information on the specific biological activity or toxicity of this compound's degradation products. As a general principle in drug development, all significant degradation products should be identified, characterized, and evaluated for their potential impact on efficacy and safety.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays using this compound. | 1. Degradation of this compound in stock solution due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).2. Degradation of this compound in the final assay medium due to unfavorable pH or prolonged incubation at elevated temperatures. | 1. Prepare fresh aliquots of this compound stock solution from a new vial. Ensure proper storage conditions (-20°C or -80°C, protected from light).2. Prepare fresh dilutions in assay medium immediately before use. Evaluate the stability of this compound in your specific assay medium over the time course of your experiment. Consider performing a time-course experiment to assess compound stability under assay conditions. |
| Appearance of unknown peaks in my HPLC chromatogram when analyzing this compound. | 1. Degradation of this compound during sample preparation or analysis.2. Contamination of the solvent or HPLC system. | 1. Review your sample preparation procedure to minimize exposure to harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure). Use a stability-indicating HPLC method (see Experimental Protocols section).2. Run a blank injection (solvent only) to check for system contamination. Ensure all solvents are of high purity and filtered. |
| Loss of this compound concentration in my formulation over a short period. | 1. Chemical instability of this compound in the chosen formulation vehicle.2. Adsorption of this compound to the container surface. | 1. Conduct a forced degradation study to understand the stability profile of this compound in your formulation. Adjust the pH or add antioxidants if necessary.2. Investigate the use of different container materials (e.g., glass vs. polypropylene) and consider adding surfactants to the formulation to minimize adsorption. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. Note: This data is for illustrative purposes only and should be experimentally determined.
Table 1: Effect of pH on the Half-Life (t½) of this compound in Aqueous Solution at 37°C
| pH | Half-Life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 48 | 0.0144 |
| 5.0 | 120 | 0.0058 |
| 7.4 | 96 | 0.0072 |
| 9.0 | 24 | 0.0289 |
Table 2: Effect of Temperature on the Half-Life (t½) of this compound at pH 7.4
| Temperature (°C) | Half-Life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | > 500 | < 0.0014 |
| 25 | 240 | 0.0029 |
| 37 | 96 | 0.0072 |
| 50 | 36 | 0.0192 |
Table 3: Photostability of this compound in Solution (pH 7.4) at 25°C
| Light Condition | Exposure Duration (hours) | % Degradation |
| Dark Control | 24 | < 1% |
| Ambient Light | 24 | 5% |
| UV Light (254 nm) | 4 | 15% |
| UV Light (365 nm) | 4 | 10% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for separating this compound from its potential degradation products.[7][8][9]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the λmax of this compound.
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7][8]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 8 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation: Expose an this compound solution to UV light (254 nm and 365 nm) and visible light for a defined period (e.g., 24 hours). A dark control sample should be run in parallel.
For each condition, samples should be taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Factors Influencing this compound Degradation Pathways.
References
- 1. This compound | C17H18N4O3S | CID 5748733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Buy this compound | 72301-79-2 | >98% [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. journalijtdh.com [journalijtdh.com]
Technical Support Center: Mitigating Variability in Enviroxime Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during antiviral assays with Enviroxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antiviral compound that demonstrates potent activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its primary mechanism of action involves targeting the viral non-structural protein 3A.[2] By interacting with the 3A protein, this compound inhibits viral RNA replication, specifically the synthesis of the plus-strand viral RNA.[2]
Q2: How does this compound's interaction with the 3A protein inhibit viral replication?
A2: The picornavirus 3A protein is a critical component of the viral replication complex. It plays a key role in rearranging host cell membranes to form replication organelles. 3A interacts with host factors, such as phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and acyl-coenzyme A binding domain containing 3 (ACBD3), to recruit them to the replication sites.[3][4][5][6] This recruitment is essential for generating the specific lipid environment required for viral RNA synthesis. This compound's binding to the 3A protein is thought to disrupt these crucial interactions, thereby inhibiting the formation or function of the replication complex and halting viral replication.
Q3: What are the most common assays used to determine the antiviral activity of this compound?
A3: The most common in vitro assays to evaluate this compound's antiviral activity are the plaque reduction assay and the cytopathic effect (CPE) inhibition assay. The plaque reduction assay quantifies the reduction in the number of viral plaques in the presence of the compound, from which the 50% effective concentration (EC50) can be determined. The CPE inhibition assay measures the ability of the compound to protect cells from virus-induced cell death. Additionally, cytotoxicity assays are performed in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.[7]
Q4: What are the main sources of variability in this compound antiviral assays?
A4: Variability in this compound antiviral assays can arise from several factors, including:
-
Cell-based factors: Cell line type, passage number, cell confluence, and overall cell health.[8][9]
-
Virus-based factors: Viral strain, multiplicity of infection (MOI), and the emergence of drug-resistant mutations in the 3A protein.
-
Assay parameters: Incubation time, temperature, pH of the medium, and the type of overlay used in plaque assays (e.g., agar, methylcellulose).[10][11][12]
-
Compound-related factors: Solubility and stability of this compound in the culture medium.[13][14]
-
Technical factors: Pipetting accuracy, consistency in cell seeding, and operator-to-operator differences.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments | Inconsistent cell conditions: Cell passage number is too high, leading to phenotypic changes.[8] Cell confluence is not consistent at the time of infection. | Use cells within a defined low passage number range (e.g., <20 passages post-thawing). Ensure a consistent cell seeding density to achieve a confluent monolayer (90-100%) at the time of the assay.[9] |
| Operator variability: Differences in pipetting technique or timing of experimental steps. | Standardize protocols and ensure all users are trained on the same procedures. Use calibrated pipettes and be consistent with incubation times. | |
| Assay parameter fluctuations: Minor variations in incubation temperature or CO2 levels. | Regularly calibrate incubators and ensure stable environmental conditions throughout the experiment. | |
| No antiviral activity observed or very high EC50 value | Viral resistance: The viral strain may have pre-existing or acquired mutations in the 3A protein that confer resistance to this compound.[2] | Sequence the 3A coding region of the virus to check for known resistance mutations. If resistance is confirmed, consider using a different antiviral agent or a wild-type virus strain. |
| Compound degradation: this compound may be unstable under the experimental conditions. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13][14] | |
| Incorrect assay setup: Inappropriate MOI used for infection. | Optimize the MOI to ensure a clear and reproducible cytopathic effect or plaque formation in the virus control wells. | |
| High cytotoxicity observed (low CC50 value) | Compound precipitation: this compound may precipitate in the culture medium at higher concentrations. | Visually inspect the wells for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower final concentration of the solvent (e.g., DMSO). It is common for compounds to precipitate when a DMSO stock is diluted in aqueous media; vortexing, sonication, or gentle warming may help redissolve the compound.[14] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high. | Ensure the final concentration of the solvent in the culture medium is below the cytotoxic level for the specific cell line being used (typically ≤0.5% for DMSO).[15] Include a solvent control in the cytotoxicity assay. | |
| Cell line sensitivity: The cell line being used is particularly sensitive to the compound. | Consider using a different cell line that is less sensitive to the cytotoxic effects of this compound. | |
| Inconsistent or poorly defined plaques in plaque reduction assay | Suboptimal overlay concentration: The agar or methylcellulose overlay is too concentrated, inhibiting plaque development, or too dilute, allowing for diffuse plaques. | Optimize the concentration of the overlay medium to allow for the formation of clear, well-defined plaques. |
| Premature staining: Staining the cell monolayer before plaques are fully developed. | Determine the optimal incubation time for plaque development for the specific virus-cell system. This can range from 2 to several days.[16] | |
| Cell monolayer is not intact: Cells have detached from the plate, which can be mistaken for plaques. | Ensure gentle handling of the plates during the addition and removal of liquids. Check the cell monolayer for integrity before infection. |
Quantitative Data on this compound Activity
The antiviral activity of this compound can vary depending on the specific picornavirus, the cell line used for the assay, and the assay methodology. The following tables summarize reported EC50 and CC50 values to provide a reference for expected outcomes.
Table 1: Antiviral Activity (EC50) of this compound against various Picornaviruses in different Cell Lines.
| Virus | Cell Line | EC50 (µM) | Reference |
| Enterovirus 71 (EV-A71) | Human Intestinal Organoids (HIOs) | 0.4 ± 0.2 | [17] |
| Enterovirus 71 (EV-A71) | RD cells | 0.06 ± 0.001 | [17] |
| Poliovirus | L20B cells | ~0.06 µg/mL | [18] |
| Rubella Virus | HeLa and WISH cells | ~0.125 µg/mL | [18] |
*Values were originally reported in µg/mL and are presented here as reported in the source.
Table 2: Cytotoxicity (CC50) of this compound in different Cell Lines.
| Cell Line | CC50 (µM) | Reference |
| Human Intestinal Organoids (HIOs) | 1.9 ± 0.4 | [17] |
| RD cells | 12.5 ± 2.3 | [17] |
| HeLa, WISH, RD cells | >16 µg/mL | [7] |
| L20B cells | >32 µg/mL | [7] |
*Values were originally reported in µg/mL and are presented here as reported in the source.
Experimental Protocols
Plaque Reduction Assay
This protocol is a standard method for determining the concentration of infectious virus and the antiviral activity of a compound.
Materials:
-
Host cell line susceptible to the picornavirus of interest (e.g., HeLa, Vero, RD cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 2X MEM containing 4% FBS and 1% agarose or methylcellulose)
-
Cell staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer (90-100%) on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in serum-free medium.
-
Virus Infection:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Overlay Application:
-
Carefully add an equal volume of the overlay medium (pre-warmed to 42°C if using agarose) to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization:
-
Fix the cells (e.g., with 10% formalin) for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This protocol is used to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cell line
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a solvent control with the highest concentration of DMSO used.
-
Compound Treatment:
-
Remove the old medium from the cells.
-
Add the prepared compound dilutions to the wells. Include a cell control (medium only) and a solvent control.
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
This compound Mechanism of Action and Picornavirus Replication
Caption: this compound inhibits picornavirus replication by targeting the viral 3A protein.
Experimental Workflow for Antiviral Assay
Caption: Workflow for a typical plaque reduction antiviral assay.
Troubleshooting Logic for High EC50 Variability
Caption: A logical approach to troubleshooting high variability in this compound EC50 values.
References
- 1. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 3A protein from multiple picornaviruses utilizes the golgi adaptor protein ACBD3 to recruit PI4KIIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. embopress.org [embopress.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Incubation Temperature and Serum Content in Agar Overlay on Plaque Production by Foot-and-Mouth Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. asm.org [asm.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antiviral Mechanisms of Enviroxime and Pleconaril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral mechanisms of two notable picornavirus inhibitors, Enviroxime and Pleconaril. While both compounds have demonstrated efficacy against a range of rhinoviruses and enteroviruses, their modes of action are fundamentally distinct, offering different strategic approaches to antiviral therapy. This document outlines their molecular targets, mechanisms of inhibition, and the experimental data that supports these findings.
At a Glance: Key Differences
| Feature | This compound | Pleconaril |
| Primary Target | Non-structural protein 3A | Capsid protein VP1 |
| Mechanism of Action | Inhibition of viral RNA replication, specifically plus-strand synthesis | Inhibition of viral attachment and uncoating |
| Stage of Viral Life Cycle Inhibited | Replication | Entry (Attachment and Uncoating) |
| Spectrum of Activity | Rhinoviruses and Enteroviruses (including Poliovirus) | Broad-spectrum against most Rhinoviruses and Enteroviruses |
This compound: Targeting Viral RNA Replication
This compound is a benzimidazole derivative that inhibits the replication of a variety of rhinoviruses and enteroviruses.[1][2] Its mechanism of action is centered on the disruption of the viral RNA replication process.
Molecular Target: The 3A Protein
The primary target of this compound is the non-structural viral protein 3A and its precursor, 3AB.[1][2][3] The 3A protein is a crucial component of the viral replication complex and is involved in the formation of replication organelles.[4] By targeting 3A, this compound interferes with the proper functioning of this complex.[1][3]
Mechanism of Inhibition
This compound's interaction with the 3A protein leads to a preferential inhibition of the synthesis of the viral plus-strand RNA.[1][3] This suggests that the drug disrupts a critical step in the replication cycle that occurs after the initial translation of the viral genome. The precise molecular interactions remain under investigation, but it is hypothesized that this compound disrupts the interaction of 3A with other viral or cellular proteins necessary for efficient replication.[1]
Resistance Profile
Resistance to this compound is consistently associated with single amino acid substitutions in the 3A protein.[1][3] Studies have identified specific mutations in the 3A coding region that confer resistance, confirming it as the primary target of the drug.[1][5] Cross-resistance has been observed with other compounds that also target the 3A protein.[6]
Experimental Evidence
The mechanism of this compound has been elucidated through several key experimental approaches:
-
Time-of-Drug-Addition Studies: These experiments demonstrated that this compound can be added several hours post-infection without a significant loss of its inhibitory effect, indicating that it targets a later stage in the viral life cycle, such as RNA replication, rather than early events like entry.[1][3]
-
Genetic Mapping of Resistance: The mapping of resistance mutations to the 3A coding region provided direct evidence of this compound's target.[1][3]
-
RNA Synthesis Analysis: Dot blot analysis of RNA from poliovirus-infected cells treated with this compound showed a specific and preferential inhibition of plus-strand RNA synthesis.[1][3]
Pleconaril: A Capsid-Binding Inhibitor
Pleconaril is a broad-spectrum antipicornaviral agent that functions by directly interacting with the viral capsid.[7][8] Its mechanism is one of the best-characterized among antiviral compounds.
Molecular Target: The VP1 Protein
Pleconaril targets the viral capsid protein VP1, one of the four structural proteins that form the icosahedral shell of the picornavirus.[7][9] Specifically, it binds to a hydrophobic pocket located within the VP1 protein.[7][10]
Mechanism of Inhibition
By binding to the hydrophobic pocket in VP1, Pleconaril stabilizes the viral capsid.[10][11] This increased rigidity of the virion prevents the conformational changes that are necessary for two critical early steps in the viral life cycle:
-
Attachment: In some rhinoviruses, Pleconaril can prevent the virus from attaching to its host cell receptor.[7][11]
-
Uncoating: More universally, the stabilization of the capsid prevents the uncoating and release of the viral RNA into the cytoplasm of the host cell.[7][10]
Without the release of its genetic material, the virus cannot initiate replication, effectively halting the infection at its earliest stage.
Resistance Profile
Resistance to Pleconaril typically arises from amino acid substitutions in and around the hydrophobic binding pocket of the VP1 protein.[12][13] These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.
Experimental Evidence
The capsid-binding mechanism of Pleconaril is supported by a wealth of experimental data:
-
X-ray Crystallography: The crystal structure of rhinoviruses complexed with Pleconaril has provided a detailed view of the drug binding within the VP1 hydrophobic pocket.
-
Cytopathic Effect (CPE) Reduction Assays: These assays are used to determine the concentration of the drug required to protect cells from the virus-induced cell death, providing quantitative measures of its antiviral activity (EC50 values).[12]
-
Radiolabeled Drug Binding Assays: These experiments have demonstrated the direct binding of radiolabeled Pleconaril to purified viral particles.[3]
-
Thermostability Assays: The binding of Pleconaril to the capsid increases its stability, which can be measured by assessing the resistance of the virus to heat inactivation.
Quantitative Data
The following tables summarize the antiviral activity of this compound and Pleconaril against a selection of picornaviruses.
Table 1: Antiviral Activity of this compound
| Virus | Assay Type | Cell Line | IC50 / MIC | Reference |
| Poliovirus type 1 | Plaque Reduction | FL cells | 0.2 µmol/l | [14] |
| Poliovirus | Not Specified | RD and L20B cells | 0.06 µg/ml | [15] |
| Rubella virus | Not Specified | Not Specified | 0.125 µg/ml | [15] |
Table 2: Antiviral Activity of Pleconaril
| Virus | Assay Type | Cell Line | EC50 / IC50 | Reference |
| Rhinovirus (87% of clinical isolates) | CPE Reduction | HeLa-I | ≤ 3.8 µg/ml | [12] |
| Enteroviruses (50% of clinical isolates) | CPE Reduction | Not Specified | ≤ 0.03 µM | [6][10] |
| Enteroviruses (90% of clinical isolates) | CPE Reduction | Not Specified | ≤ 0.18 µM | [6][10] |
| Echovirus 11 | CPE Reduction | BGM cells | 0.3 µM | [16] |
| Enterovirus 71 | CPE Reduction | Rhabdomyosarcoma cells | Marked Improvement over reference | [16] |
| Poliovirus 1 | CPE Reduction | BGM cells | 11 µM | [16] |
| EV-D68 | Not Specified | Not Specified | <29 nM | [17] |
Experimental Protocols
Plaque Reduction Assay (General Protocol for Antiviral Activity)
This assay is a standard method for determining the concentration of an antiviral compound that inhibits viral replication, measured by the reduction in the number of viral plaques.
-
Cell Seeding: Plate host cells (e.g., HeLa cells) in 6-well plates and grow until they form a confluent monolayer.[18][19]
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Remove the growth medium from the cells and infect the monolayers with the diluted virus.[18][19]
-
Drug Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the antiviral drug.[15][19]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet.[15][20] The plaques will appear as clear zones where the cells have been lysed by the virus.
-
Quantification: Count the number of plaques at each drug concentration and calculate the IC50 value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.
Visualizing the Mechanisms
The following diagrams illustrate the distinct antiviral mechanisms of this compound and Pleconaril.
Caption: Mechanism of this compound Action
Caption: Mechanism of Pleconaril Action
Caption: Experimental Workflows
References
- 1. Mutations in the Nonstructural Protein 3A Confer Resistance to the Novel Enterovirus Replication Inhibitor TTP-8307 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence determinants of 3A-mediated resistance to this compound in rhinoviruses and enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Pleconaril - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. youtube.com [youtube.com]
Validating Enviroxime's Target: A Comparative Guide to 3A Protein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enviroxime's performance in targeting the enterovirus 3A protein with alternative compounds. Experimental data is presented to support the validation of 3A as a viable antiviral target.
Executive Summary
This compound is an antiviral compound that inhibits the replication of a broad range of enteroviruses and rhinoviruses. Its mechanism of action is the specific targeting of the viral non-structural protein 3A, a key player in the formation of viral replication organelles. This guide delves into the experimental validation of this compound's 3A protein target, presenting its antiviral efficacy alongside alternative compounds that also interfere with 3A function or related pathways. The data and protocols provided herein serve as a valuable resource for researchers engaged in the development of novel antiviral therapies against pathogenic enteroviruses.
Data Presentation: Comparative Antiviral Activity
The antiviral efficacy of this compound and alternative compounds is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication. The following tables summarize the EC50 values of this compound and its alternatives against various enterovirus and rhinovirus serotypes.
| Compound | Virus Serotype | Cell Line | EC50 (µM) | Citation |
| This compound | Enterovirus 71 (EV71) | RD | 0.15 | [1] |
| Enterovirus D68 (EV-D68) | RD | 0.01 - 0.3 | [2] | |
| Rhinovirus 87 (RV-87) | RD | 0.01 - 0.3 | [2] | |
| Coxsackievirus A24v (CA24v) | Conjunctival | 0.01 - 0.65 | [3] | |
| Enterovirus 70 (EV70) | Conjunctival | 0.01 - 0.3 | [3] | |
| EV-A71 | HIOs | 0.4 ± 0.2 | [4] | |
| EV-A71 | RD | 0.06 ± 0.001 | [4] | |
| TTP-8307 | Coxsackievirus B3 (CVB3) | Vero | 1.2 | [5] |
| Poliovirus (Sabin strains) | Vero | 0.85 | [5] | |
| Coxsackievirus A16 (CVA16) | Vero | 5.34 | [5] | |
| Coxsackievirus A21 (CVA21) | Vero | 5.34 | [5] | |
| Guanidine Hydrochloride | Enterovirus D68 (EV-D68) | RD | 80 - 135 | [2] |
| Poliovirus 1 | - | - | [6] | |
| Brefeldin A | Poliovirus | HeLa | - | [7] |
Experimental Protocols
The validation of this compound's 3A target relies on several key experimental methodologies. Detailed protocols for these experiments are crucial for reproducibility and further investigation.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
a. Cell Seeding:
-
Seed susceptible cells (e.g., HeLa, Vero, RD) in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
b. Virus Dilution and Infection:
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with 100-200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution and prevent drying of the monolayer.
c. Compound Treatment and Overlay:
-
Prepare various concentrations of the test compound (e.g., this compound) in an overlay medium (e.g., 2x MEM containing 2% FBS and 1% agarose).
-
After the 1-hour incubation, aspirate the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
d. Incubation and Plaque Visualization:
-
Incubate the plates at 37°C with 5% CO2 for 2-4 days, depending on the virus.
-
Fix the cells with 10% formaldehyde and stain with a crystal violet solution to visualize the plaques.
e. Data Analysis:
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Resistance Mutation Mapping
This method identifies the viral protein targeted by an antiviral compound by selecting for and sequencing resistant viral variants.
a. Generation of Resistant Viruses:
-
Propagate the virus in the presence of sub-optimal concentrations of the antiviral compound.
-
Gradually increase the concentration of the compound in subsequent passages to select for resistant mutants.
b. Plaque Purification:
-
Isolate individual resistant virus clones by performing a plaque assay in the presence of the selective pressure (the antiviral compound).
-
Pick well-isolated plaques and amplify them to generate pure viral stocks.
c. RNA Extraction and RT-PCR:
-
Extract viral RNA from the resistant clones.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene of interest (in this case, the 3A coding region).
d. Sequencing and Analysis:
-
Sequence the amplified PCR products.
-
Compare the nucleotide and deduced amino acid sequences of the resistant viruses to the wild-type virus to identify mutations that confer resistance.
Site-Directed Mutagenesis
This technique is used to confirm that the mutations identified through resistance mapping are sufficient to confer the resistant phenotype.
a. Primer Design:
-
Design complementary forward and reverse primers containing the desired mutation in the middle of the primer sequence.
-
The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
b. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type viral cDNA as the template and the mutagenic primers.
-
The PCR cycling parameters should be optimized for the specific plasmid and primers used. A typical protocol includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
c. Digestion of Parental DNA:
-
Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.
-
Incubate at 37°C for 1-2 hours.
d. Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on selective agar plates and incubate overnight.
e. Verification:
-
Isolate the plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation.
In Vitro RNA Synthesis Assay
This assay directly measures the effect of a compound on viral RNA replication.
a. Preparation of Crude Replication Complexes:
-
Infect susceptible cells with the virus.
-
At the peak of viral RNA synthesis, lyse the cells and prepare a cytoplasmic extract containing the viral replication complexes.
b. In Vitro Reaction:
-
Incubate the crude replication complexes with a reaction mixture containing ribonucleotides (including a radiolabeled nucleotide, e.g., [α-³²P]UTP), an energy source (ATP and GTP), and the test compound at various concentrations.
-
Incubate at 37°C for a defined period.
c. RNA Extraction and Analysis:
-
Stop the reaction and extract the RNA.
-
Analyze the newly synthesized radiolabeled viral RNA by gel electrophoresis and autoradiography.
d. Data Analysis:
-
Quantify the amount of radiolabeled RNA in each reaction.
-
Determine the inhibitory effect of the compound on RNA synthesis.
Mandatory Visualizations
Signaling Pathway of 3A-Mediated Replication Organelle Formation and Inhibition
Caption: 3A protein interaction with host factors and points of inhibition.
Experimental Workflow for Validating 3A as an Antiviral Target
Caption: Workflow for validating the 3A protein as the target of this compound.
Logical Relationship of 3A Protein and Inhibitors
Caption: Logical relationship of 3A protein, its function, and inhibitors.
References
- 1. Secretory Carrier Membrane Protein 3 Interacts with 3A Viral Protein of Enterovirus and Participates in Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Efficacy of Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. suppression-of-viral-replication-by-guanidine-a-comparison-of-human-adenoviruses-and-enteroviruses - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Enviroxime and Its Synthetic Analogs in Anti-Picornavirus Drug Discovery
For Immediate Publication
[City, State] – [Date] – Researchers in the field of virology and drug development now have access to a comprehensive comparative guide on the antiviral compound Enviroxime and its synthetic analogs. This guide offers an in-depth analysis of their efficacy against picornaviruses, detailing their mechanism of action, experimental data, and protocols to aid in the ongoing search for effective treatments for diseases caused by this viral family, which includes common cold viruses (rhinoviruses) and polioviruses.
This compound, a benzimidazole derivative, has long been recognized for its potent inhibitory effects on the replication of a broad spectrum of rhinoviruses and enteroviruses.[1][2][3] Its clinical development, however, was hampered by issues of poor oral bioavailability and undesirable side effects.[2][4] This led to the exploration of synthetic analogs designed to retain the antiviral potency of this compound while improving its pharmacokinetic profile. This guide provides a critical comparison of this compound and two major classes of its synthetic analogs: vinylacetylene derivatives and C2-substituted analogs.
Mechanism of Action: Targeting the Viral 3A Protein
The primary antiviral target of this compound and its active analogs is the non-structural viral protein 3A.[4][5][6] This protein plays a crucial role in the replication of picornaviruses by participating in the formation of replication complexes and the synthesis of viral RNA. This compound specifically inhibits the synthesis of the positive-strand viral RNA.[6][7][8] Studies on drug-resistant mutants have consistently mapped mutations to the 3A protein-coding region, confirming it as the direct or indirect target of these compounds.[4][6][7] The vinylacetylene analogs have been shown to share this same mechanism of action, exhibiting cross-sensitivity with this compound-resistant mutants.[4][5][6]
Comparative Antiviral Activity
The antiviral efficacy of this compound and its analogs is typically evaluated through cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral plaque formation or viral yield. The key parameters for comparison are the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to achieve a 50% reduction in viral activity, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. A higher therapeutic index (TI), calculated as the ratio of CC50 to EC50/IC50, signifies a more favorable safety profile.
While a comprehensive side-by-side comparison of all analogs across multiple picornavirus species is not available in a single study, the following table summarizes representative data gleaned from the literature.
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| This compound | Poliovirus type 1 | FL cells | Plaque Inhibition | 0.2 | - | - | [9] |
| Enterovirus 71 (EV-A71) | RD cells | CPE Inhibition | 0.06 ± 0.001 | >10 | >167 | [10] | |
| Enterovirus 71 (EV-A71) | Human Intestinal Organoids | CPE Inhibition | 0.4 ± 0.2 | >10 | >25 | [10] | |
| Poliovirus | L20B cells | CPE Inhibition | 0.06 µg/mL (~0.14 µM) | 32 µg/mL (~74 µM) | >533 | [11] | |
| Rubella Virus | HeLa cells | CPE Inhibition | 0.125 µg/mL (~0.29 µM) | 16 µg/mL (~37 µM) | ~128 | [11] | |
| Vinylacetylene Analog (p-fluoro derivative 12) | Poliovirus | HeLa cells | - | Potent (specific value not provided) | - | - | [4][5] |
| C2-Substituted Analogs (Primary amino substitution) | Rhinoviruses & Enteroviruses | HeLa cells | CPE/XTT Assay | Superior to other C2 analogs (specific values not provided) | - | - | [1][2][3] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, cell lines, and virus strains.
The vinylacetylene analogs, particularly the p-fluoro derivative (compound 12), have demonstrated potent antiviral activity against poliovirus.[4][5] A significant advantage of this analog is its improved oral bioavailability observed in animal models, addressing a key limitation of the parent compound, this compound.[4][5]
Studies on C2-substituted analogs have highlighted the critical role of the substituent at this position for antiviral potency. A primary amino group at the C2 position, as is present in this compound, was found to be optimal for broad-spectrum activity against a range of rhinoviruses and enteroviruses.[1][2][3] Larger substituents at this position were shown to decrease antiviral activity, likely due to steric hindrance.[1][2]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative drug efficacy studies. Below are detailed methodologies for key assays used in the evaluation of this compound and its analogs.
Plaque Reduction Assay
This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., HeLa cells) in 6-well plates.
-
Picornavirus stock of known titer (Plaque Forming Units/mL).
-
Serial dilutions of the test compound (this compound or analogs) in cell culture medium.
-
Overlay medium (e.g., cell culture medium containing 0.5% agarose or methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Seed 6-well plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the monolayers with PBS.
-
Add the medium containing the different concentrations of the test compound to the respective wells. Include a "no drug" virus control and a "no virus" cell control.
-
Overlay the cell monolayers with the overlay medium containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.
Cytopathic Effect (CPE) Inhibition Assay with XTT Staining
This colorimetric assay measures the ability of a compound to protect cells from virus-induced cell death. Cell viability is determined by the metabolic conversion of the tetrazolium salt XTT into a colored formazan product.
Materials:
-
Host cells (e.g., HeLa) in a 96-well plate.
-
Picornavirus stock.
-
Serial dilutions of the test compound.
-
XTT labeling reagent and electron-coupling reagent.
-
Microplate reader.
Procedure:
-
Seed a 96-well plate with host cells and incubate overnight to form a semi-confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium and add the diluted compounds to the wells.
-
Infect the cells with the virus at a predetermined MOI that causes significant CPE within 48-72 hours. Include virus controls (no compound) and cell controls (no virus, no compound).
-
Incubate the plate at 37°C in a CO2 incubator until CPE is maximal in the virus control wells.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Calculate the percentage of cell protection for each concentration of the compound. The EC50 is the concentration that provides 50% protection from virus-induced CPE.
-
In a parallel plate with uninfected cells, the CC50 is determined by measuring the reduction in cell viability at different compound concentrations.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for the evaluation of its analogs.
Caption: Proposed mechanism of action for this compound and its analogs.
Caption: General workflow for the in vitro evaluation of antiviral compounds.
Conclusion
The development of synthetic analogs of this compound has provided a promising avenue for overcoming the limitations of the parent compound. The vinylacetylene and C2-substituted analogs have demonstrated potent anti-picornavirus activity, with some showing improved pharmacokinetic properties. The continued investigation of these and other novel analogs, guided by the standardized experimental protocols outlined in this guide, is essential for the development of clinically effective antiviral therapies against a wide range of picornavirus infections. This comparative analysis serves as a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Picornaviruses: A View from 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picornaviruses: A View from 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
Validating Enviroxime's Inhibition of Plus-Strand RNA Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enviroxime's performance in inhibiting plus-strand RNA synthesis with other antiviral alternatives, supported by experimental data.
This compound is a benzimidazole derivative that has been shown to be a potent inhibitor of picornavirus replication, including rhinoviruses and enteroviruses such as poliovirus.[1][2][3] Its mechanism of action is distinguished by its specific targeting of the viral non-structural protein 3A, leading to a preferential inhibition of plus-strand RNA synthesis.[1][2][3] This guide delves into the experimental validation of this mechanism and compares it with other antiviral agents that interfere with viral replication at different stages.
Comparative Analysis of Antiviral Agents
The following table summarizes the quantitative data on the inhibition of poliovirus replication and, where available, the specific impact on plus-strand RNA synthesis for this compound and selected alternative antiviral compounds.
| Antiviral Agent | Primary Target | Mechanism of Action | Effect on Plus-Strand RNA Synthesis | Quantitative Data (Poliovirus) |
| This compound | Viral Protein 3A | Inhibits a function of the 3A protein, which is crucial for the initiation of plus-strand RNA synthesis. [1][2][3] | Preferential and significant inhibition. | Reduces the ratio of plus- to minus-strand RNA from ~68:1 to 3:1. [1] |
| Guanidine HCl | Viral Protein 2C | Inhibits the ATPase activity of the 2C protein, which is essential for the initiation of negative-strand RNA synthesis.[4][5] | Indirect inhibition; halting negative-strand synthesis prevents the template for plus-strand synthesis from being made. | Complete inhibition of both negative- and positive-strand RNA synthesis when added early in the replication cycle.[5] |
| Ribavirin | Multiple (including IMPDH and viral RNA polymerase) | Depletes intracellular GTP pools and acts as a mutagen during RNA replication.[6][7] | General inhibition of overall viral RNA synthesis. | At 1000 µM, reduces overall poliovirus RNA replication to 40% of wild-type levels by 6 hours post-transfection.[7] |
| Disoxaril | Viral Capsid (VP1) | Binds to a hydrophobic pocket in the VP1 capsid protein, stabilizing the capsid and preventing uncoating. | Indirect effect; prevents the release of viral RNA into the cytoplasm, thus precluding RNA synthesis. | Complete inhibition of viral RNA synthesis when pre-incubated with the virus. |
Experimental Protocols
Detailed methodologies for the key experiments that have validated this compound's mechanism of action are provided below.
Dot Blot Analysis for Quantifying Strand-Specific RNA Synthesis
This assay is used to determine the relative amounts of viral plus- and minus-strand RNA in infected cells treated with an antiviral compound.
Protocol:
-
Cell Culture and Infection: HeLa cells are infected with poliovirus at a specific multiplicity of infection (MOI).
-
Drug Treatment: The infected cells are incubated in the presence or absence of the test compound (e.g., this compound).
-
RNA Extraction: At a designated time post-infection, total RNA is extracted from the cells using a suitable method (e.g., guanidinium isothiocyanate-phenol-chloroform extraction).
-
Denaturation and Blotting: The extracted RNA is denatured and applied to a nylon membrane using a dot blot apparatus.
-
Hybridization: The membrane is hybridized with radiolabeled, strand-specific RNA probes. A probe complementary to the plus-strand RNA will detect minus-strand RNA, and a probe complementary to the minus-strand RNA will detect plus-strand RNA.
-
Washing and Autoradiography: The membrane is washed to remove unbound probe, and the signal is detected by autoradiography.
-
Quantification: The intensity of the dots is quantified using densitometry to determine the relative amounts of plus- and minus-strand RNA.
In Vitro VPg Uridylylation Assay
This assay assesses the initiation of viral RNA synthesis by measuring the covalent linkage of UMP to the viral protein VPg, a crucial priming step for RNA replication.
Protocol:
-
Preparation of Crude Replication Complexes: Crude replication complexes are isolated from poliovirus-infected HeLa cells. These complexes contain the necessary viral and cellular factors for in vitro RNA synthesis.
-
In Vitro Reaction: The replication complexes are incubated in a reaction mixture containing [α-³²P]UTP, the precursor for uridine monophosphate (UMP). The reaction is performed in the presence or absence of the test compound.
-
Immunoprecipitation: The reaction products are immunoprecipitated using an antibody specific for the viral protein 3AB (the precursor to VPg).
-
SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The gel is exposed to an autoradiography film to detect the radiolabeled, uridylylated 3AB protein, indicating the successful initiation of RNA synthesis.
Visualizing the Mechanisms
The following diagrams illustrate the poliovirus replication cycle and the experimental workflows used to validate this compound's inhibitory action.
Caption: Poliovirus replication cycle and points of antiviral intervention.
Caption: Workflow for Dot Blot Analysis of strand-specific RNA synthesis.
Caption: Workflow for the in vitro VPg Uridylylation Assay.
References
- 1. Quantitative RT-PCR ELISA to determine the amount and ratio of positive- and negative strand viral RNA synthesis and the effect of guanidine in poliovirus infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synchronous replication of poliovirus RNA: initiation of negative-strand RNA synthesis requires the guanidine-inhibited activity of protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of poliovirus polymerase by guanidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An RNA Element at the 5′-End of the Poliovirus Genome Functions as a General Promoter for RNA Synthesis | PLOS Pathogens [journals.plos.org]
- 6. Specific Effect of Guanidine in the Programming of Poliovirus Inhibition of Deoxyribonucleic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibitory effect of this compound and disoxaril on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Enviroxime and Disoxaril Efficacy
Enviroxime and Disoxaril are two antiviral compounds that have been investigated for their efficacy against picornaviruses, a large family of viruses responsible for a range of human and animal diseases. While both compounds inhibit picornavirus replication, they do so through distinct mechanisms of action. This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies used in these evaluations.
Mechanism of Action
This compound and Disoxaril target different stages of the picornavirus replication cycle.
This compound is known to inhibit viral RNA synthesis.[1][2][3] It specifically targets the non-structural protein 3A, which is essential for the replication of the viral genome.[1][3][4] By interfering with the function of the 3A protein, this compound effectively halts the production of new viral RNA.[1][3]
Disoxaril (also known as WIN 51711) is a capsid-binding agent.[5][6][7] It inserts into a hydrophobic pocket within the viral capsid protein VP1.[6] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[5][7] Although the virus can still enter the cell through receptor-mediated endocytosis, its replication is blocked at the uncoating stage.[5][7]
The differing mechanisms of action suggest that these two compounds could have a synergistic effect when used in combination, a hypothesis that has been explored in several studies.[8][9][10]
Caption: Mechanisms of action for this compound and Disoxaril.
Quantitative Data Comparison
In Vitro Efficacy
The in vitro efficacy of this compound and Disoxaril has been evaluated against various picornaviruses, with the 50% inhibitory concentration (IC50) being a key metric.
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| This compound | Poliovirus Type 1 | FL cells | 0.2 | [11] |
| Disoxaril | Poliovirus Type 1 | FL cells | 0.3 | [11] |
| This compound | Poliovirus | L20B cells | 0.06 µg/ml | [12][13] |
| This compound | Rubella Virus | HeLa & WISH cells | 0.125 µg/ml | [12][13] |
In Vivo Efficacy: Monotherapy
In vivo studies using a mouse model of Coxsackievirus B1 (CVB1) infection have demonstrated a significant difference in the efficacy of this compound and Disoxaril when used as monotherapies.
| Compound | Dose (mg/kg) | Effect on Virus-Induced Death | Reference |
| This compound | up to 100 | Not effective | [8][9] |
| Disoxaril | 12.5 (ED50) | Significantly reduced | [8][9] |
Disoxaril alone demonstrated a significant, dose-dependent antiviral effect, with a minimum 50% effective dose (ED50) of 12.5 mg/kg.[8][9] In contrast, this compound was found to be ineffective in preventing virus-induced death in mice, even at doses as high as 100 mg/kg.[8][9]
In Vivo Efficacy: Combination Therapy
The combination of this compound and Disoxaril has been shown to have a synergistic antiviral effect in vivo.[8][9]
| This compound Dose (mg/kg) | Disoxaril Dose (mg/kg) | Outcome | Reference |
| 50 | 3.125 - 6.25 | Synergistic protective effect; marked delay in disease progression | [8][9] |
When combined, a protective effect comparable to that of Disoxaril alone was achieved with concentrations of Disoxaril that were two to four times lower.[8][9] This synergistic interaction is particularly promising because studies have shown a lack of cross-resistance between the two drugs.[8][10]
Experimental Protocols
Plaque Inhibition Assay
A common method to determine the in vitro antiviral activity of compounds is the plaque inhibition test.[8]
Objective: To quantify the reduction in virus-induced plaques in the presence of the test compound.
Methodology:
-
Cell Seeding: Monolayer cell cultures (e.g., FL cells) are prepared in vials or plates.
-
Virus Inoculation: The cell monolayers are inoculated with a specific number of plaque-forming units (PFU) of the virus (e.g., 80-100 PFU).
-
Adsorption: The virus is allowed to adsorb to the cells for a set period (e.g., 1 hour at room temperature).
-
Compound Addition: An agar overlay containing various concentrations of the test compound(s) is added to the cells. A control group with no compound is also included.
-
Incubation: The cultures are incubated for a period sufficient for plaque formation (e.g., 48 hours at 37°C).
-
Visualization: A second agar overlay containing a vital stain (e.g., neutral red) is added to visualize the plaques.
-
Quantification: Plaques are counted, and the percentage of plaque reduction in the treated groups is calculated relative to the untreated control. The IC50 value can then be determined.
Caption: Workflow of a plaque reduction assay.
Conclusion
A head-to-head comparison of this compound and Disoxaril reveals distinct profiles of antiviral efficacy. While both compounds show activity in vitro, Disoxaril demonstrates superior efficacy in vivo when used as a monotherapy.[8][9] The most significant finding is the synergistic antiviral effect observed when this compound and Disoxaril are used in combination.[8][9][10] This synergy, coupled with the lack of cross-resistance, suggests that a combination therapy approach could be a highly promising strategy for the treatment of picornavirus infections.[8][10] The ability to achieve a strong antiviral effect with lower doses of Disoxaril could also lead to an improved safety profile.[8][9]
References
- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. disoxaril | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of poliovirus uncoating by disoxaril (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sav.sk [sav.sk]
- 9. Antiviral effect of the combination of this compound and disoxaril on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sav.sk [sav.sk]
- 11. Synergistic inhibitory effect of this compound and disoxaril on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
Enviroxime's Antiviral Activity in Animal Models: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo validation of Enviroxime's antiviral activity, benchmarked against other antiviral agents. This analysis is based on available experimental data from studies in animal models.
This compound, a benzimidazole derivative, has been investigated for its antiviral properties, primarily against picornaviruses such as rhinoviruses and enteroviruses. Its mechanism of action involves the inhibition of viral RNA synthesis through the targeting of the viral non-structural protein 3A and the host cell factor, phosphatidylinositol 4-kinase III beta (PI4KB).[1][2] This guide delves into the in vivo studies that have sought to validate its efficacy and compares its performance with that of other notable anti-picornavirus agents, Pleconaril and Ruprintrivir.
Quantitative Performance Analysis
The following tables summarize the available quantitative data from in vivo studies of this compound and its comparators. A notable gap in the publicly available literature is the specific quantitative efficacy data for this compound in a Coxsackievirus A21 infection model in CD-1 mice, though its effectiveness has been mentioned.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Virus | Route of Administration | Key Findings | Quantitative Data |
| Mice | N/A (Pharmacokinetic study) | Aerosol (Liposome-encapsulated) | Successful delivery to upper and lower respiratory tracts.[3] | Detectable levels of this compound in lungs and noses 20 minutes post-exposure.[3] |
Table 2: In Vivo Efficacy of Pleconaril
| Animal Model | Virus | Route of Administration | Key Findings | Quantitative Data |
| Suckling Mice | Coxsackievirus A9 (CVA9) | Oral | Increased survival rate. | 90% mortality in placebo group vs. significantly higher survival with a single 200 mg/kg dose.[4] |
| Weanling Mice | Coxsackievirus A21 (CVA21) | Oral | Increased survival rate. | Dose-dependent protection, with higher survival rates at increased dosages.[4] |
| Adult BALB/c Mice | Coxsackievirus B3 (CVB3) | Oral | Increased survival rate and reduced viral load in tissues.[4] | >85% mortality in placebo group vs. 90% survival with 200 mg/kg/day dose. Significant reduction in viral titers in heart and pancreas.[4] |
Table 3: In Vivo Efficacy of Ruprintrivir (Human Clinical Trial Data)
| Study Population | Virus | Route of Administration | Key Findings | Quantitative Data |
| Healthy Volunteers | Human Rhinovirus (HRV) | Intranasal | Reduced viral shedding and symptom severity.[5][6] | Statistically significant reduction in mean total daily symptom score (33% reduction) and proportion of subjects with positive viral cultures.[5][6] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are the methodologies for the key experiments cited.
This compound: Aerosol Delivery in Mice
-
Objective: To determine if liposome-encapsulated this compound (LE) could be delivered to the respiratory tract of mice via a small-particle aerosol.[3]
-
Animal Model: Mice.[3]
-
Drug Formulation: this compound incorporated into liposomes (LE) at a concentration of 4 mg/ml.[3]
-
Administration: Mice were exposed to a small-particle aerosol of LE for 20 minutes.[3]
-
Sample Collection and Analysis: At 20 minutes post-exposure, the lungs and noses of the mice were collected to measure the levels of this compound.[3]
Pleconaril: Oral Efficacy in a Lethal Coxsackievirus B3 Mouse Model
-
Objective: To evaluate the oral efficacy of Pleconaril in protecting mice from a lethal CVB3 infection.[4]
-
Animal Model: Adult male BALB/c mice.[4]
-
Drug Formulation: Pleconaril administered orally.
-
Experimental Design: Mice were dosed orally with Pleconaril (at varying concentrations, up to 200 mg/kg/day) or a vehicle control 2 hours prior to infection with a lethal inoculum of CVB3. Dosing was continued daily for a total of five days.[4]
-
Efficacy Endpoints: Survival rates were monitored daily. For viral load determination, organs (heart and pancreas) were harvested 2 hours after the final dose and viral titers were quantified.[4]
Ruprintrivir: Intranasal Efficacy in a Human Rhinovirus Challenge Study
-
Objective: To assess the prophylactic and therapeutic efficacy of intranasal Ruprintrivir in experimentally induced human rhinovirus infection.[5][6]
-
Drug Formulation: Ruprintrivir administered as a nasal spray (8 mg).[5][6]
-
Experimental Design: In the therapeutic arm, subjects were inoculated with human rhinovirus and 24 hours later began treatment with either Ruprintrivir or a placebo nasal spray five times daily for four days.[5][6]
-
Efficacy Endpoints: Daily symptom scores were recorded, and nasal lavage samples were collected for viral culture and titration to determine the extent of viral shedding.[5][6]
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental processes and the molecular mechanism of this compound, the following diagrams are provided.
Caption: General workflow for in vivo antiviral efficacy studies in animal models.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Phosphatidylinositol 4-Kinase III Beta Is a Target of this compound-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity against rhinoviruses, toxicity, and delivery in aerosol of this compound in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II, Randomized, Double-Blind, Placebo-Controlled Studies of Ruprintrivir Nasal Spray 2-Percent Suspension for Prevention and Treatment of Experimentally Induced Rhinovirus Colds in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II, randomized, double-blind, placebo-controlled studies of ruprintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Enviroxime's Achilles' Heel: How Mutagenesis Pinpoints its Antiviral Action
A Comparative Guide for Researchers in Virology and Drug Development
Published: November 7, 2025
Enviroxime, a benzimidazole derivative, has long been recognized for its potent antiviral activity against a range of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses. Understanding the precise mechanism by which this compound inhibits viral replication is paramount for the development of next-generation antiviral therapies. This guide delves into the pivotal role of mutagenesis in unequivocally identifying the viral protein 3A as the direct target of this compound and compares its efficacy and mechanism with alternative antiviral agents.
Executive Summary
Data Presentation: this compound and Alternatives in Action
The true test of an antiviral compound's efficacy lies in its ability to inhibit viral replication at low concentrations and the impact of viral mutations on this activity. The tables below summarize the antiviral potency of this compound and its alternatives against wild-type and mutant viral strains, highlighting the significance of the 3A protein in conferring resistance.
Table 1: Antiviral Activity of 3A-Targeting Compounds Against Wild-Type and Resistant Enteroviruses
| Compound | Virus | Genotype | EC₅₀ / EC₉₀ (µM) | Fold Resistance | Reference |
| This compound | Coxsackievirus B3 | Wild-Type | - | - | [1] |
| 3A Mutant (V45A) | - (Cross-resistant) | >8-10 | [1] | ||
| 3A Mutant (I54F) | - (Cross-resistant) | >8-10 | [1] | ||
| 3A Mutant (H57Y) | - (Cross-resistant) | >8-10 | [1] | ||
| TTP-8307 | Coxsackievirus B3 | Wild-Type | EC₉₀: ~2 | 1 | [1] |
| 3A Mutant (V45A) | EC₉₀: >20 | >10 | [1] | ||
| 3A Mutant (I54F) | EC₉₀: >20 | >10 | [1] | ||
| 3A Mutant (H57Y) | EC₉₀: ~18 | 9 | [1] | ||
| Itraconazole | Enterovirus 71 | Wild-Type | EC₅₀: 1.15 | 1 | [2] |
| 3A Mutant (V51L) | EC₅₀: >25 | >21.7 | [2] | ||
| 3A Mutant (V75A) | EC₅₀: >25 | >21.7 | [2] |
Table 2: Antiviral Activity of Compounds with Alternative Mechanisms of Action
| Compound | Target | Virus | EC₅₀ (µM) | Reference |
| Pocapavir (V-073) | VP1 Capsid Protein | Poliovirus (average of 45 strains) | 0.029 | |
| Rupintrivir | 3C Protease | Poliovirus (serotypes 1-3) | 0.005 - 0.04 | [1] |
| Guanidine HCl | 2C Protein | Poliovirus | - |
Experimental Protocols: The "How-To" of Mechanism Confirmation
The following are detailed methodologies for the key experiments used to confirm this compound's mechanism of action.
Site-Directed Mutagenesis of the Viral 3A Protein
This protocol outlines the generation of specific mutations in the 3A coding region of an infectious viral cDNA clone.
Objective: To introduce specific amino acid changes in the 3A protein to assess their impact on this compound susceptibility.
Materials:
-
Infectious cDNA clone of the target virus (e.g., Poliovirus, Rhinovirus) in a plasmid vector.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
Custom-designed mutagenic primers containing the desired nucleotide change.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
Standard molecular biology reagents and equipment.
Procedure:
-
Primer Design: Design a pair of complementary primers, approximately 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction using the infectious cDNA clone as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Following PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.
-
Transformation: Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells. The bacterial DNA repair machinery will seal the nicks in the plasmid.
-
Clone Selection and Sequencing: Select individual bacterial colonies and isolate plasmid DNA. Sequence the entire 3A coding region to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Virus Rescue: Transfect the sequence-verified mutant plasmid DNA into susceptible mammalian cells to rescue the mutant virus.
Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay quantifies the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Objective: To determine the concentration of an antiviral compound required to inhibit viral replication by 50% (EC₅₀) or 90% (EC₉₀).
Materials:
-
Susceptible host cell line (e.g., HeLa, Vero).
-
Wild-type and mutant virus stocks with known titers.
-
Antiviral compound (e.g., this compound).
-
Cell culture medium and supplements.
-
Agarose or other overlay medium.
-
Crystal violet staining solution.
-
Standard cell culture equipment.
Procedure:
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Compound Preparation: Prepare serial dilutions of the antiviral compound in cell culture medium.
-
Infection: Infect the confluent cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing the different concentrations of the antiviral compound and a low percentage of agarose. The agarose restricts the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at the optimal temperature for the virus.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques at each compound concentration. Calculate the percentage of plaque reduction compared to the untreated control. The EC₅₀ or EC₉₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1: A diagram illustrating the picornavirus replication cycle and the specific targeting of the 3A protein within the replication complex assembly by this compound.
Figure 2: A flowchart detailing the experimental steps involved in identifying and confirming this compound's target through the selection and characterization of resistant mutants.
Conclusion
The convergence of virology and molecular biology, particularly through the application of mutagenesis, has been instrumental in elucidating the mechanism of action of this compound. The consistent identification of resistance-conferring mutations in the viral 3A protein provides irrefutable evidence of its role as the primary target. This knowledge not only solidifies our understanding of this compound's antiviral properties but also provides a validated target for the rational design of new and improved anti-picornaviral agents. The comparative data presented here underscores the importance of targeting conserved viral proteins and highlights the ongoing challenge of viral resistance. The detailed experimental protocols serve as a valuable resource for researchers aiming to investigate novel antiviral compounds and their mechanisms of action.
References
Safety Operating Guide
Navigating the Disposal of Enviroxime: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Enviroxime necessitates a cautious approach to its disposal, adhering to general best practices for investigational antiviral compounds and regulatory guidelines. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management of this compound waste.
This compound is a substituted benzimidazole derivative known for its activity against rhinoviruses and enteroviruses.[1] As an investigational drug, its disposal must be handled in accordance with the Federal Resource Conservation and Recovery Act (RCRA) to ensure the safety of personnel and the environment.[2]
Key Information on this compound
Due to the lack of a specific SDS, detailed quantitative data regarding disposal parameters for this compound is not available. The following table summarizes known chemical properties and highlights the absence of specific disposal data.
| Property | Value | Source |
| Chemical Name | (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | PubChem[1] |
| Molecular Formula | C17H18N4O3S | PubChem[1] |
| Molecular Weight | 358.4 g/mol | PubChem[1] |
| CAS Number | 72301-79-2 | Immunomart[3] |
| Physical State | Solid (Powder) | TargetMol[4] |
| RCRA Hazardous Waste Codes | Not available. Requires hazardous waste determination. | N/A |
| Recommended Disposal Method | High-temperature incineration by a licensed waste disposal contractor. | General Guidance[5][6] |
Experimental Protocols for Proper Disposal
The following step-by-step procedure is based on general guidelines for the disposal of investigational drugs and research chemicals.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, syringes, pipette tips), and solutions.
-
Segregate this compound waste from other laboratory waste at the point of generation.
Step 2: Hazardous Waste Determination
-
In the absence of a specific SDS, a hazardous waste determination must be conducted.[7][8] This involves assessing if the waste exhibits any of the four characteristics of hazardous waste as defined by the RCRA:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals that can leach out of the waste.[7]
-
-
Consult your institution's Environmental Health and Safety (EHS) department for assistance in making this determination.[2] They can provide guidance on the necessary procedures and documentation.
Step 3: Proper Labeling and Storage
-
All containers of this compound waste must be clearly labeled as "Hazardous Waste" if the determination in Step 2 indicates so.[9]
-
The label should include:
-
The name of the chemical (this compound).
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the generating laboratory or Principal Investigator.[9]
-
-
Store the waste in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[9]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[2]
-
The preferred method for the disposal of pharmaceutical waste, including investigational drugs, is high-temperature incineration.[5][10][11] This process ensures the complete destruction of the active compound.
Step 5: Documentation
-
Maintain detailed records of the waste determination, labeling, and disposal process, including any manifests or certificates of destruction provided by the waste disposal vendor.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. This compound | C17H18N4O3S | CID 5748733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. High Temperature Incineration - Grundon [grundon.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. bionicsscientific.com [bionicsscientific.com]
- 11. acewaste.com.au [acewaste.com.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Enviroxime
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Enviroxime, an antiviral compound, to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the type of operation and the associated risk level.
| Operation | Risk Level | Recommended Personal Protective Equipment (PPE) |
| Handling of solid/powdered this compound (e.g., weighing, aliquoting) | High | Respiratory Protection: NIOSH-approved N95 or higher-level respirator. For higher-risk or larger quantities, a Powered Air-Purifying Respirator (PAPR) is recommended. Hand Protection: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable, solid-front lab coat with tight-fitting cuffs. |
| Handling of this compound in solution (e.g., preparing dilutions, cell culture work) | Medium | Respiratory Protection: Generally not required if handled in a certified chemical fume hood or biological safety cabinet. Hand Protection: Single pair of nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat. |
| General laboratory work in the vicinity of this compound handling | Low | Respiratory Protection: Not required. Hand Protection: Nitrile gloves. Eye Protection: Safety glasses. Body Protection: Standard lab coat. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will further mitigate potential hazards. The following step-by-step guidance covers the entire workflow from preparation to disposal.
Pre-Handling Preparations:
-
Training: All personnel handling this compound must be trained on its potential hazards and the procedures outlined in this document.
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, especially when handling the powdered form.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available before starting any procedure.
-
Review Safety Data Sheets (SDS): While a specific SDS for this compound may not be available, review the SDS for benzimidazole and other similar compounds to understand the general class of hazards.[2][3][4][5][6]
Handling Procedures:
-
Weighing Solid this compound:
-
Perform this task within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Wear the high-risk level PPE as detailed in the table above.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Clean the balance and surrounding area with a damp cloth immediately after use to remove any residual powder. Dispose of the cloth as chemical waste.
-
-
Preparing Solutions:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
-
Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate laboratory disinfectant or 70% ethanol.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, respiratory and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into direct contact with this compound powder (e.g., weighing paper, contaminated gloves, pipette tips) in a clearly labeled, sealed plastic bag or container for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste.
-
-
Disposal Method:
-
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. The preferred method of disposal for potent pharmaceutical compounds is incineration by a licensed waste management facility.[7][8][9]
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Benzimidazole MSDS - 821956 - Merck [merckmillipore.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. sdfine.com [sdfine.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
